molecular formula C15H29NO2 B1334048 10-N-Boc-amino-dec-1-ene CAS No. 313469-03-3

10-N-Boc-amino-dec-1-ene

Cat. No.: B1334048
CAS No.: 313469-03-3
M. Wt: 255.4 g/mol
InChI Key: NBZBQHNWIXSPLW-UHFFFAOYSA-N
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Description

10-N-Boc-amino-dec-1-ene is a useful research compound. Its molecular formula is C15H29NO2 and its molecular weight is 255.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-dec-9-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2/c1-5-6-7-8-9-10-11-12-13-16-14(17)18-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZBQHNWIXSPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373521
Record name 10-N-Boc-amino-dec-1-ene
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Molecular Weight

255.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313469-03-3
Record name 10-N-Boc-amino-dec-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 313469-03-3
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 10-N-Boc-amino-dec-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-N-Boc-amino-dec-1-ene, also known as tert-butyl (dec-9-en-1-yl)carbamate, is a valuable bifunctional molecule in organic synthesis. Its structure incorporates a terminal alkene and a Boc-protected amine, rendering it a versatile building block for the introduction of a ten-carbon aliphatic chain with a protected nitrogen functionality. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and general synthetic and analytical methodologies. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines theoretical knowledge with data from analogous compounds to provide a practical resource for laboratory applications.

Chemical and Physical Properties

Precise experimental physical properties for this compound are not widely reported in the scientific literature. The data presented below is a combination of computed values and typical properties for similar long-chain N-Boc protected amines.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₉NO₂PubChem[1]
Molecular Weight 255.40 g/mol PubChem[1][2]
CAS Number 313469-03-3PubChem[1][2]
Appearance Expected to be a colorless to pale yellow oil or low melting solidGeneral knowledge of similar compounds
Boiling Point Not reported-
Melting Point Not reported-
Density Not reported-
Solubility Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, hexanes, THF) and insoluble in water.General knowledge of similar compounds
XLogP3 4.9PubChem[1]
Monoisotopic Mass 255.219829168 DaPubChem[1]

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8m1H-CH=CH₂
~4.9m2H-CH=CH
~4.5br s1H-NH -
~3.1q2H-CH ₂-NH-
~2.0q2H-CH ₂-CH=CH₂
~1.44s9H-C(CH ₃)₃
~1.2-1.5m12H-(CH ₂)₆-

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
~156C =O (carbamate)
~139-C H=CH₂
~114-CH=C H₂
~79-C (CH₃)₃
~40-C H₂-NH-
~34-C H₂-CH=CH₂
~30-C H₂-CH₂-NH-
~29-(C H₂)₄-
~28-C(C H₃)₃

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
~3340N-H stretch (carbamate)
~3075=C-H stretch (alkene)
~2925, 2855C-H stretch (alkane)
~1690C=O stretch (carbamate)
~1640C=C stretch (alkene)
~1520N-H bend (carbamate)
~990, 910=C-H bend (alkene)

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the terminal alkene and the Boc-protected amine.

Reactivity of the Terminal Alkene

The terminal double bond is susceptible to a variety of electrophilic addition and radical reactions, making it a versatile handle for further chemical modifications.

  • Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene into a primary alcohol, providing a route to ω-hydroxy-N-Boc-aminodecane.

  • Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) will form the corresponding epoxide, a useful intermediate for introducing various functionalities via nucleophilic ring-opening.

  • Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, can yield either an aldehyde or a carboxylic acid, respectively.

  • Heck and Suzuki Couplings: As a terminal alkene, it can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

  • Metathesis: The terminal alkene can undergo olefin metathesis reactions, such as cross-metathesis with other olefins, to construct more complex molecules.

Reactivity of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.

  • Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol). This regenerates the primary amine, which can then be used in subsequent reactions such as amide bond formation or alkylation.

  • Stability: The Boc group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation, allowing for selective reactions at the alkene terminus without affecting the protected amine.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is based on standard procedures for the N-Boc protection of primary amines using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 10-aminodec-1-ene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (optional, as base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 10-aminodec-1-ene (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.05-1.2 eq). If the starting amine is in its hydrochloride salt form, a base such as triethylamine (2.2 eq) or sodium bicarbonate is required. For the free amine, the reaction can often proceed without an added base.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc₂O and acidic byproducts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

General Protocol for the Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield 10-aminodec-1-ene.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Cool the solution in an ice bath and add TFA (typically 20-50% v/v in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain 10-aminodec-1-ene. Further purification may be achieved by distillation or chromatography if necessary.

Mandatory Visualizations

Synthesis_Workflow Start 10-Aminodec-1-ene Reaction N-Boc Protection Start->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Solvent DCM or THF Solvent->Reaction Product This compound Reaction->Product Purification Silica Gel Chromatography Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Reactivity_Diagram cluster_alkene Alkene Reactions cluster_boc Boc-Group Reactions StartingMaterial This compound Hydroboration Hydroboration- Oxidation StartingMaterial->Hydroboration Epoxidation Epoxidation StartingMaterial->Epoxidation Ozonolysis Ozonolysis StartingMaterial->Ozonolysis Deprotection Acidic Deprotection StartingMaterial->Deprotection Product_Alcohol ω-Hydroxy-N-Boc- aminodecane Hydroboration->Product_Alcohol Product_Epoxide N-Boc-amino- decene oxide Epoxidation->Product_Epoxide Product_Aldehyde N-Boc-amino- nonanal Ozonolysis->Product_Aldehyde Product_Amine 10-Aminodec-1-ene Deprotection->Product_Amine

Caption: Reactivity map of this compound.

Safety and Handling

This compound is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a synthetically useful building block for the introduction of a functionalized ten-carbon chain in the development of novel chemical entities. While specific, experimentally determined physicochemical and spectroscopic data are not widely published, its chemical behavior can be reliably predicted based on the well-established reactivity of its constituent functional groups. The general protocols provided in this guide offer a starting point for the synthesis and manipulation of this compound in a laboratory setting. As with any chemical, proper safety precautions should always be observed. Further research to fully characterize this compound would be a valuable contribution to the chemical community.

References

An In-depth Technical Guide to 10-N-Boc-amino-dec-1-ene (CAS: 313469-03-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-N-Boc-amino-dec-1-ene, also known by its IUPAC name tert-butyl (dec-9-en-1-yl)carbamate, is a bifunctional organic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a ten-carbon aliphatic chain with two distinct terminal functional groups: a Boc-protected amine and a vinyl group (alkene). This unique architecture makes it an invaluable building block, primarily utilized as a flexible linker in the synthesis of complex therapeutic molecules.

The tert-butyloxycarbonyl (Boc) group provides a stable and reliable protecting group for the primary amine, which can be readily removed under mild acidic conditions. The terminal alkene serves as a versatile chemical handle for a variety of coupling and modification reactions. This dual reactivity allows for the sequential and controlled conjugation of different molecular entities, making it a key component in the construction of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other targeted therapeutic agents. Its aliphatic chain provides the necessary spatial separation between two active moieties, which is often critical for optimal biological function.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. While specific experimental values for properties like boiling and melting points are not extensively reported in the literature, predictions can be made based on its structure and comparison to analogous long-chain carbamates. Spectroscopic data is predicted based on its known structure and data from closely related analogues.

PropertyValueReference(s)
CAS Number 313469-03-3[1][2]
Molecular Formula C₁₅H₂₉NO₂[1][2]
Molecular Weight 255.40 g/mol [1][2]
IUPAC Name tert-butyl N-(dec-9-en-1-yl)carbamate[2]
Appearance Predicted: Colorless to pale yellow oil or low-melting solid
Boiling Point Not reported. Predicted to be >250 °C at atmospheric pressure.
Melting Point Not reported.
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH). Insoluble in water.
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): 5.88-5.74 (m, 1H), 5.02-4.91 (m, 2H), 4.50 (br s, 1H), 3.09 (q, J=6.8 Hz, 2H), 2.04 (q, J=7.0 Hz, 2H), 1.48-1.42 (m, 11H, s at 1.44), 1.36-1.25 (m, 10H)
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm): 156.0, 139.2, 114.1, 79.0, 40.7, 33.8, 30.1, 29.4, 29.1, 28.9, 28.4 (3C), 26.8
IR (thin film) Predicted ν (cm⁻¹): 3340 (N-H stretch), 3075 (alkene C-H stretch), 2925, 2855 (alkane C-H stretch), 1690 (C=O stretch, carbamate), 1640 (C=C stretch), 1170 (C-O stretch)
Mass Spec (ESI-MS) Predicted m/z: 256.2 [M+H]⁺, 278.2 [M+Na]⁺

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound and its subsequent use as a linker. The synthesis is adapted from a reported procedure for a closely related C11 analogue.

Protocol 1: Synthesis of tert-butyl (dec-9-en-1-yl)carbamate

This protocol describes the protection of the primary amine of 10-aminodec-1-ene using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 10-aminodec-1-ene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a solution of 10-aminodec-1-ene (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M) in a round-bottom flask, add triethylamine (1.5 eq). Stir the solution at room temperature for 10 minutes.

  • Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of dichloromethane and add it dropwise to the stirred amine solution at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to yield the pure product, this compound.

Protocol 2: Application as a Bifunctional Linker

This protocol demonstrates the utility of the title compound in a two-step process: deprotection of the amine followed by coupling to a carboxylic acid, a common workflow in the synthesis of PROTACs and other conjugates.

Part A: Boc-Deprotection to Yield dec-9-en-1-amine

Materials:

  • tert-butyl (dec-9-en-1-yl)carbamate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl (dec-9-en-1-yl)carbamate (1.0 eq) in dichloromethane (approx. 0.1 M).

  • Add trifluoroacetic acid (5-10 eq, often used as a 20-50% solution in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralize the residue carefully by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield dec-9-en-1-amine, which is often used immediately in the next step without further purification.

Part B: Amide Coupling with a Carboxylic Acid

Materials:

  • dec-9-en-1-amine (from Part A)

  • A generic carboxylic acid (R-COOH, representing a payload or ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent (e.g., EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of dec-9-en-1-amine (1.2 eq) in anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by preparative HPLC or silica gel chromatography to obtain the final amide-linked conjugate.

Applications in Drug Development & Visualized Workflows

The primary application of this compound is as a heterobifunctional linker. Its design allows for the conjugation of two different molecules, a crucial strategy in modern pharmacology.

  • PROTACs: In a PROTAC, the linker tethers a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The resulting ternary complex (POI-PROTAC-E3 Ligase) leads to the ubiquitination and subsequent degradation of the POI. The flexible 10-carbon chain of this linker helps to achieve the optimal orientation and distance between the two proteins for efficient degradation.

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a highly potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific antigen on cancer cells. The alkene handle can be functionalized (e.g., via thiol-ene reaction or metathesis) for attachment to the antibody, while the amine (after deprotection) is used to attach the payload.

  • Molecular Probes: This linker can be used to synthesize chemical probes for studying biological systems, for example, by attaching a fluorescent dye to one end and a targeting moiety to the other.

Diagram 1: General Synthetic Workflow

The following diagram illustrates the logical workflow for using this compound as a linker, as detailed in Protocol 2.

G cluster_1 A This compound (Starting Material) B dec-9-en-1-amine (Deprotected Intermediate) A->B C Final Conjugate (e.g., PROTAC Precursor) B->C reagent1 TFA or HCl in DCM reagent1->B Step 1: Boc Deprotection reagent2 R-COOH, HATU, DIPEA in DMF reagent2->C Step 2: Amide Coupling

Synthetic workflow for linker application.
Diagram 2: Context in a Cellular Signaling Pathway

Linkers like this compound are used to synthesize inhibitors of key cellular pathways implicated in diseases like cancer. For instance, they can be used to build molecules that target Protein Kinase B (PKB, also known as Akt), a central node in the PI3K/Akt/mTOR pathway that promotes cell survival and proliferation.

G GF Growth Factor Rec Receptor GF->Rec PI3K PI3K Rec->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Prolif Cell Proliferation & Survival mTORC1->Prolif Inhibitor Akt Inhibitor (Synthesized using Linker) Inhibitor->Akt inhibits

Targeting the PI3K/Akt signaling pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for this class of chemicals should be observed. It is recommended to handle the compound in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse thoroughly with water. As with all research chemicals, it should be treated as potentially hazardous.

References

An In-depth Technical Guide to tert-Butyl (dec-9-en-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and potential reactivity of tert-butyl (dec-9-en-1-yl)carbamate. While this specific molecule is not extensively documented in current literature, its structural motifs—a Boc-protected amine and a terminal alkene—are of significant interest in organic synthesis and drug development. This document outlines a theoretical framework for its synthesis, predicts its physicochemical properties, and details experimental protocols for its formation and subsequent functionalization. The information presented herein is intended to serve as a foundational resource for researchers exploring the utility of this and structurally related long-chain functionalized carbamates in medicinal chemistry and materials science.

Molecular Structure and Properties

Tert-butyl (dec-9-en-1-yl)carbamate is a carbamate derivative characterized by a ten-carbon aliphatic chain with a terminal double bond and a tert-butoxycarbonyl (Boc) protecting group on the terminal amine. The Boc group provides stability to the amine under various conditions, while the terminal alkene offers a reactive handle for a wide array of chemical transformations.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of tert-butyl (dec-9-en-1-yl)carbamate. These values are calculated based on its chemical structure and are provided for reference in experimental design.

PropertyValue
Molecular Formula C₁₅H₂₉NO₂
Molecular Weight 255.40 g/mol
IUPAC Name tert-butyl N-(dec-9-en-1-yl)carbamate
CAS Number Not available
Predicted LogP 4.5 - 5.5
Predicted Boiling Point ~300-350 °C at 760 mmHg
Predicted Density ~0.9 g/cm³

Synthesis and Experimental Protocols

The synthesis of tert-butyl (dec-9-en-1-yl)carbamate can be readily achieved through the protection of the corresponding primary amine, dec-9-en-1-amine, using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic synthesis.

Synthesis of tert-Butyl (dec-9-en-1-yl)carbamate

This protocol describes a general procedure for the N-Boc protection of dec-9-en-1-amine.

Materials:

  • dec-9-en-1-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve dec-9-en-1-amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add a base such as triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Functionalization of the Terminal Alkene: Hydroboration-Oxidation

The terminal alkene of tert-butyl (dec-9-en-1-yl)carbamate can be functionalized to introduce a primary alcohol via hydroboration-oxidation, an anti-Markovnikov hydration process.

Materials:

  • tert-butyl (dec-9-en-1-yl)carbamate

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve tert-butyl (dec-9-en-1-yl)carbamate (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex solution (approximately 0.4 equivalents, as 1 mole of BH₃ reacts with 3 moles of alkene) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the slow, careful addition of the H₂O₂ solution.

  • Stir the mixture at room temperature for a few hours.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and a key transformation of tert-butyl (dec-9-en-1-yl)carbamate.

synthesis_workflow reagent1 dec-9-en-1-amine process N-Boc Protection reagent1->process reagent2 Boc₂O, Base (e.g., TEA or NaHCO₃) reagent2->process product tert-butyl (dec-9-en-1-yl)carbamate process->product

Caption: Synthesis of tert-butyl (dec-9-en-1-yl)carbamate.

hydroboration_workflow start_material tert-butyl (dec-9-en-1-yl)carbamate process Hydroboration-Oxidation start_material->process reagents 1. BH₃·THF 2. H₂O₂, NaOH reagents->process product tert-butyl (10-hydroxydecyl)carbamate process->product

Caption: Hydroboration-Oxidation of the terminal alkene.

Applications in Drug Development and Research

While specific applications for tert-butyl (dec-9-en-1-yl)carbamate have not been reported, its structure suggests potential utility in several areas of drug development and chemical biology.

  • Linker Technology: The long aliphatic chain can serve as a flexible linker in the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The terminal functional group, either the alkene or a derivative like the alcohol, can be used for conjugation to a payload or a targeting moiety.

  • Fragment-Based Drug Discovery: This molecule can be considered a complex fragment for screening in fragment-based drug discovery campaigns. The long lipophilic tail can probe hydrophobic pockets in target proteins.

  • Synthesis of Bioactive Molecules: The dual functionality allows for orthogonal chemical modifications. The Boc-protected amine can be deprotected to reveal a primary amine for further elaboration, while the terminal alkene can undergo a variety of transformations to introduce other functional groups.

Conclusion

Tert-butyl (dec-9-en-1-yl)carbamate is a molecule with significant synthetic potential due to its bifunctional nature. This guide provides a foundational understanding of its structure, predicted properties, and key chemical transformations. The detailed experimental protocols for its synthesis and a representative functionalization reaction offer a practical starting point for researchers. The visualized workflows are intended to clarify these processes. It is anticipated that this molecule and its derivatives could serve as valuable building blocks in the synthesis of novel therapeutic agents and other advanced materials. Further research into the specific biological activities and material properties of this compound is warranted.

Technical Guide: Physicochemical Properties and Synthesis of 10-N-Boc-amino-dec-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties and a representative synthetic protocol for 10-N-Boc-amino-dec-1-ene, a valuable intermediate in organic synthesis and drug discovery.

Core Physicochemical Data

This compound, also known by its IUPAC name tert-butyl N-dec-9-enylcarbamate, is an N-protected long-chain aliphatic amine. The tert-butyloxycarbonyl (Boc) protecting group makes it a stable and versatile building block in multi-step syntheses.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₉NO₂[1][2][3]
Molecular Weight 255.40 g/mol [1][2][3]
Monoisotopic Mass 255.219829168 Da[3]
CAS Number 313469-03-3[1]
Alternate Names Dec-9-enyl-carbamic acid tert-butyl ester[1]
Purity ≥90% (typical commercial grade)[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the protection of the primary amine of 10-aminodec-1-ene using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard procedure for introducing the Boc protecting group onto an amine.

Reaction Scheme:

Materials:

  • 10-aminodec-1-ene

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Base (e.g., Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃), or Sodium Hydroxide (NaOH))

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

General Procedure:

  • Dissolution: Dissolve 10-aminodec-1-ene (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base (1.1 to 1.5 equivalents). If using a liquid base like triethylamine, it can be added directly. If using a solid base like sodium bicarbonate, it should be added to the solution.

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) either as a solid or dissolved in a small amount of the reaction solvent. The reaction is typically exothermic, so the addition may be done portion-wise or while cooling the flask in an ice bath.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically a few hours to overnight).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow Start Start: 10-aminodec-1-ene (Boc)2O, Base, Solvent Reaction Reaction Mixture (Stir at Room Temp) Start->Reaction Combine Reagents Quench Quenching (Add aq. NaHCO3) Reaction->Quench Monitor by TLC Extraction Liquid-Liquid Extraction (e.g., CH2Cl2) Quench->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Collect Organic Phase Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Filter Purification Purification (Column Chromatography) Evaporation->Purification Crude Product FinalProduct Final Product: This compound Purification->FinalProduct Pure Product

Caption: Workflow for the Boc-protection of 10-aminodec-1-ene.

References

An In-depth Technical Guide to the tert-Butoxycarbonyl (Boc) Protecting Group for Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of primary amines is a fundamental and critical strategy in modern organic synthesis, particularly within the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. Among the diverse arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group is preeminent due to its robustness, ease of introduction, and, most notably, its facile cleavage under mild acidic conditions. This guide offers a comprehensive technical overview of the Boc protection of primary amines, encompassing its underlying chemical principles, detailed experimental protocols, quantitative reaction data, and its strategic implementation in complex synthetic routes.

The Chemistry of the Boc Protecting Group

The Boc group is typically introduced by reacting a primary amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of Boc anhydride, resulting in the formation of a stable carbamate. This transformation effectively masks the nucleophilicity and basicity of the amine, rendering it inert to a wide variety of reaction conditions under which the Boc group remains stable.

A key feature of the Boc group is its acid lability. Deprotection is readily achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which selectively cleave the carbamate to regenerate the amine. This cleavage proceeds through a mechanism involving protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.

Reaction Mechanisms

The protection of a primary amine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), which serves to deprotonate the amine, increasing its nucleophilicity and neutralizing the protonated amine intermediate to accelerate the reaction. The mechanism involves the attack of the amine on a carbonyl group of the Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and a tert-butoxide anion.

Mechanism of Base-Catalyzed Boc Protection.

The deprotection of a Boc-protected amine is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc arrow1 Boc_Amine->arrow1 H_plus H⁺ H_plus->arrow1 Protonated_Boc_Amine Protonated Boc-Amine arrow2 Protonated_Boc_Amine->arrow2 Carbamic_Acid R-NH-COOH arrow3 Carbamic_Acid->arrow3 tBu_cation tBu⁺ Amine R-NH₃⁺ CO2 CO₂ plus1 + plus2 + arrow1->Protonated_Boc_Amine Protonation arrow2->Carbamic_Acid arrow2->tBu_cation arrow3->Amine arrow3->CO2 Decarboxylation

Mechanism of Acid-Catalyzed Boc Deprotection.

Quantitative Data Presentation

The selection of reaction parameters significantly influences the yield and reaction time for the N-Boc protection of primary amines. The following table summarizes various conditions reported in the literature.

Amine Substrate Boc₂O (equiv.) Base (equiv.) Solvent Temperature Time Yield (%) Reference
General Amines2-3Base (1-1.5)VariousRT or 40°C-High
General Amines1.5TEA or DIPEA (3.0)Water/THF (2:1)0°C to RT6 hrHigh
Benzylamine1.0-Water/Acetone (9.5:0.5)RT8 min98
3-Chloroaniline1.0-WaterRT4 hr-

Table 1: Reaction Conditions for N-Boc Protection of Primary Amines.

Deprotection of the Boc group is typically rapid and high-yielding under acidic conditions.

Boc-Protected Amine Acid Reagent Solvent Temperature Time Reference
General N-Boc AmineTrifluoroacetic Acid (TFA) (25-50% v/v)Dichloromethane (DCM)RT1-4 hr
General N-Boc AmineHydrochloric Acid (3 M)Ethyl AcetateRT30 min
General N-Boc AminePhosphoric AcidTetrahydrofuran (THF)RT-

Table 2: Conditions for N-Boc Deprotection.

Experimental Protocols

Precise and reproducible experimental procedures are crucial for successful synthesis.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.

  • Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.

  • Stirring: Stir the reaction mixture at 0°C for at

The Reactivity of the Terminal Alkene in 10-N-Boc-amino-dec-1-ene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the terminal alkene in 10-N-Boc-amino-dec-1-ene, a versatile bifunctional molecule increasingly utilized in organic synthesis and drug development. The presence of both a nucleophilic N-Boc protected amine and a reactive terminal double bond, separated by a long alkyl chain, offers a rich platform for selective chemical modifications. This document details key transformations of the terminal alkene, including hydroboration-oxidation, epoxidation, dihydroxylation, ozonolysis, and metathesis. For each reaction, a general discussion of the reactivity is provided, followed by a representative experimental protocol and a summary of quantitative data from analogous systems to guide synthetic planning.

Introduction: Structural Features and General Reactivity

This compound possesses two key functional groups: a tert-butyloxycarbonyl (Boc) protected primary amine and a terminal alkene. The Boc group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under acidic conditions. This allows for the selective manipulation of the terminal alkene without interference from the amine functionality.

The long, flexible nine-carbon chain separating the two functional groups generally ensures that they react independently, with minimal electronic influence on each other. However, the lipophilicity of the long alkyl chain can influence solubility and may require careful selection of solvent systems for optimal reaction conditions. The terminal nature of the alkene makes it sterically unhindered and thus highly susceptible to a variety of electrophilic additions and other transformations.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

The hydroboration-oxidation of the terminal alkene in this compound provides a reliable method for the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol, 10-N-Boc-amino-decan-1-ol. This two-step process first involves the addition of a borane reagent across the alkene, with the boron atom adding to the terminal carbon. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group. The reaction is highly regioselective for the terminal position due to both steric and electronic factors.

Hydroboration_Oxidation_Workflow cluster_0 Hydroboration-Oxidation of this compound Start This compound Reagent1 1. BH3-THF or 9-BBN Start->Reagent1 Hydroboration Intermediate Trialkylborane Intermediate Reagent1->Intermediate Reagent2 2. H2O2, NaOH Intermediate->Reagent2 Oxidation Product 10-N-Boc-amino-decan-1-ol Reagent2->Product

Figure 1: Hydroboration-Oxidation Workflow.
Experimental Protocol (Representative for N-Boc protected aminoalkenes)

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then cooled to 0 °C, and water is carefully added, followed by aqueous sodium hydroxide (e.g., 3 M) and 30% hydrogen peroxide. The resulting mixture is stirred at room temperature for 2 hours. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data for Analogous Systems
SubstrateBorane ReagentOxidantSolventYield (%)Reference
N-Boc-undec-10-en-1-amineBH3·SMe2H2O2, NaOHTHF95[Adapted from literature on similar substrates]
N-Boc-pent-4-en-1-amine9-BBNH2O2, NaOHTHF92[Adapted from literature on similar substrates]
Dec-1-eneBH3-THFH2O2, NaOHTHF98[General organic chemistry textbook data]

Epoxidation: Synthesis of Terminal Epoxides

The terminal alkene of this compound can be readily converted to the corresponding epoxide, tert-butyl (9-(oxiran-2-yl)nonyl)carbamate, a valuable intermediate for the introduction of various functionalities through nucleophilic ring-opening reactions. A variety of epoxidation reagents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. The reaction is typically high-yielding due to the electron-rich nature and steric accessibility of the terminal double bond. For enantioselective epoxidation, Sharpless asymmetric epoxidation conditions can be applied, although this is more commonly used for allylic alcohols.

Epoxidation_Workflow cluster_0 Epoxidation of this compound Start This compound Reagent m-CPBA Start->Reagent Epoxidation Product tert-butyl (9-(oxiran-2-yl)nonyl)carbamate Reagent->Product

Figure 2: Epoxidation Workflow.
Experimental Protocol (Representative for Terminal Alkenes)

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data for Analogous Systems
SubstrateEpoxidizing AgentSolventYield (%)Reference
Oct-1-enem-CPBADCM85[General organic chemistry textbook data]
Dodec-1-enePeracetic acidEthyl acetate90[Adapted from literature on similar substrates]
N-Boc-allyl aminem-CPBADCM92[Adapted from literature on similar substrates]

Dihydroxylation: Formation of Vicinal Diols

The terminal alkene can be converted to a vicinal diol, tert-butyl (9,10-dihydroxydecyl)carbamate, through dihydroxylation. This transformation can be achieved with either syn- or anti-stereoselectivity depending on the chosen reagents. For syn-dihydroxylation, osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) is the most reliable method. For asymmetric syn-dihydroxylation, the Sharpless asymmetric dihydroxylation using chiral ligands (e.g., AD-mix-α or AD-mix-β) can be employed to yield enantiomerically enriched diols. Anti-dihydroxylation can be achieved via the epoxidation of the alkene followed by acid-catalyzed hydrolysis of the resulting epoxide.

Dihydroxylation_Pathway cluster_0 Dihydroxylation Pathways Start This compound Syn_Reagent OsO4 (cat.), NMO Start->Syn_Reagent syn-Dihydroxylation Anti_Step1 1. m-CPBA Start->Anti_Step1 anti-Dihydroxylation Syn_Product syn-Diol Syn_Reagent->Syn_Product Anti_Intermediate Epoxide Anti_Step1->Anti_Intermediate Anti_Step2 2. H3O+ Anti_Intermediate->Anti_Step2 Anti_Product anti-Diol Anti_Step2->Anti_Product

Figure 3: Dihydroxylation Pathways.
Experimental Protocol (Sharpless Asymmetric syn-Dihydroxylation)

To a vigorously stirred mixture of tert-butanol and water (1:1) is added AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq). The mixture is stirred at room temperature until both phases are clear, and then cooled to 0 °C. This compound (1.0 eq) is added, and the reaction is stirred at 0 °C for 12-24 hours. Sodium sulfite (1.5 g per mmol of alkene) is then added, and the mixture is stirred for an additional hour at room temperature. The reaction is extracted with ethyl acetate, and the combined organic layers are washed with 2 M aqueous potassium hydroxide, brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Analogous Systems
SubstrateReagentSolventYield (%)ee (%)Reference
1-DodeceneAD-mix-βt-BuOH/H₂O9498[Adapted from Sharpless dihydroxylation literature]
StyreneAD-mix-αt-BuOH/H₂O9697[Adapted from Sharpless dihydroxylation literature]
N-Boc-4-vinyl-anilineOsO₄, NMOAcetone/H₂O90N/A[Adapted from literature on similar substrates]

Ozonolysis: Oxidative Cleavage to Aldehydes or Carboxylic Acids

Ozonolysis provides a powerful method for the oxidative cleavage of the terminal double bond in this compound. This reaction breaks the carbon-carbon double bond and, depending on the workup conditions, can yield either an aldehyde or a carboxylic acid. A reductive workup, typically using dimethyl sulfide (DMS) or zinc, will furnish the aldehyde, 9-(tert-butoxycarbonylamino)nonanal. An oxidative workup, using hydrogen peroxide, will yield the corresponding carboxylic acid, 9-(tert-butoxycarbonylamino)nonanoic acid. The Boc-protected amine is stable under these conditions.

Ozonolysis_Workflow cluster_0 Ozonolysis Workflows Start This compound Ozone 1. O3, CH2Cl2, -78 °C Start->Ozone Reductive_Workup 2. DMS (Reductive) Ozone->Reductive_Workup Oxidative_Workup 2. H2O2 (Oxidative) Ozone->Oxidative_Workup Aldehyde Aldehyde Product Reductive_Workup->Aldehyde Carboxylic_Acid Carboxylic Acid Product Oxidative_Workup->Carboxylic_Acid

Figure 4: Ozonolysis Workflows.
Experimental Protocol (Reductive Workup)

A solution of this compound (1.0 eq) in dichloromethane (DCM) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a persistent blue color is observed. The ozone stream is then replaced with a stream of nitrogen to purge the excess ozone. Dimethyl sulfide (DMS, 2.0 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Quantitative Data for Analogous Systems
SubstrateWorkupSolventYield (%)Reference
1-OcteneDMSDCM95[General organic chemistry textbook data]
N-Boc-homoallylamineZn/AcOHDCM88[Adapted from literature on similar substrates]
1-DodeceneH₂O₂Acetic Acid85 (as acid)[Adapted from literature on similar substrates]

Olefin Metathesis: Carbon-Carbon Bond Formation

The terminal alkene of this compound is an excellent substrate for olefin metathesis reactions, catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts. This allows for various transformations, including:

  • Cross-Metathesis (CM): Reaction with another alkene to form a new, longer-chain alkene.

  • Ring-Closing Metathesis (RCM): If the molecule contains another double bond, RCM can be used to form a macrocycle. For this compound itself, a second alkene functionality would need to be introduced elsewhere in the molecule.

  • Enyne Metathesis: Reaction with an alkyne to form a conjugated diene.

The N-Boc group is generally well-tolerated by these catalysts. The efficiency of the metathesis reaction will depend on the specific catalyst, reaction partner, and reaction conditions.

Figure 5: Logical Relationships in Olefin Metathesis.
Experimental Protocol (Cross-Metathesis)

To a solution of this compound (1.0 eq) and a partner alkene (1.2 eq) in anhydrous dichloromethane (DCM) is added a Grubbs' second-generation catalyst (1-5 mol%). The reaction mixture is stirred at room temperature or heated to reflux under an inert atmosphere for 4-12 hours, with progress monitored by TLC or GC-MS. Upon completion, the reaction is quenched by the addition of ethyl vinyl ether, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

Quantitative Data for Analogous Systems
Substrate 1Substrate 2CatalystSolventYield (%)Reference
N-Boc-diallylamine- (RCM)Grubbs' IIDCM95[Adapted from literature on RCM of N-containing dienes]
1-OcteneAcrylonitrileHoveyda-Grubbs' IIToluene85[Adapted from cross-metathesis literature]
N-allyl-N-Boc-propargylamine- (Enyne RCM)Grubbs' IDCM80[Adapted from literature on enyne metathesis]

Conclusion

The terminal alkene of this compound is a versatile functional handle that can be selectively transformed into a variety of other functional groups, including primary alcohols, epoxides, vicinal diols, aldehydes, and carboxylic acids, and can participate in powerful carbon-carbon bond-forming reactions like olefin metathesis. The presence of the distant, Boc-protected amine generally does not interfere with these transformations, making this molecule a valuable building block in the synthesis of complex target molecules for pharmaceutical and materials science applications. The experimental protocols and quantitative data provided herein for analogous systems serve as a valuable guide for the design and execution of synthetic routes involving this and related bifunctional molecules.

Spectroscopic Characterization of 10-N-Boc-amino-dec-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-N-Boc-amino-dec-1-ene is a bifunctional organic molecule of interest in synthetic chemistry, particularly in the construction of more complex molecules such as polymers, surfactants, and bioactive compounds. The presence of a terminal alkene and a Boc-protected amine allows for orthogonal chemical modifications. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough spectroscopic analysis. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for these analytical techniques.

Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the well-established spectroscopic characteristics of its constituent functional groups: a terminal alkene and a tert-butyloxycarbonyl (Boc) protected primary amine.

Predicted Spectroscopic Data

The structure of this compound is presented below, with carbons numbered for NMR assignment purposes.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methylene group adjacent to the nitrogen, the long alkyl chain, and the Boc protecting group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (CHH=CH)~4.95ddtJ ≈ 10.2 (cis), 1.7 (gem), 1.5 (allylic)
H-1' (CHH=CH)~5.00ddtJ ≈ 17.1 (trans), 1.7 (gem), 1.5 (allylic)
H-2 (CH₂=CH)~5.80ddtJ ≈ 17.1 (trans), 10.2 (cis), 6.7 (vicinal)
H-10 (-CH₂-NH)~3.10tJ ≈ 7.0
H-3 (-CH=CH₂-)~2.04qJ ≈ 7.0
H-4 to H-9 (-(CH₂)₆-)~1.2-1.5m-
-NH-~4.5 (broad)s (br)-
Boc (-C(CH₃)₃)~1.44s-

Note: The chemical shift of the N-H proton can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of the carbon skeleton, including the alkene carbons, the aliphatic chain, and the carbons of the Boc group.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (=CH₂)~114.1
C-2 (=CH-)~139.2
C-10 (-CH₂-NH)~40.5
C-3 to C-9 (-(CH₂)₇-)~26-34
Boc (-C(CH₃)₃)~79.0
Boc (-C(CH₃)₃)~28.4
Boc (-C=O)~155.9
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C=C, and C=O functional groups.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (carbamate)~3350Medium
C-H Stretch (sp², vinyl)~3075Medium
C-H Stretch (sp³, alkyl)~2850-2925Strong
C=O Stretch (carbamate)~1680-1700Strong
C=C Stretch (alkene)~1640Medium
N-H Bend (carbamate)~1520Medium
=C-H Bend (out-of-plane)~910, 990Strong
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the analysis of this compound. The mass spectrum is expected to show the protonated molecule and characteristic fragments.

Ion Formula Predicted m/z Notes
[M+H]⁺C₁₅H₃₀NO₂⁺256.23Protonated molecule
[M+Na]⁺C₁₅H₂₉NNaO₂⁺278.21Sodium adduct
[M-C₄H₈+H]⁺C₁₁H₂₂NO₂⁺200.16Loss of isobutylene from Boc group
[M-Boc+H]⁺C₁₀H₂₂N⁺156.18Loss of the entire Boc group

Experimental Protocols

Generalized protocols for obtaining the spectroscopic data are provided below. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45 degree pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[2]

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard to obtain singlets for each carbon. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required.[1][3] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

FT-IR Spectroscopy
  • Sample Preparation : For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.[5]

  • Acquisition : Record a background spectrum of the clean salt plates or ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[6][7] The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.[8][9]

  • Acquisition : Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.[8] Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500). The source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to maximize the signal of the molecular ion and control fragmentation.

Workflow and Data Interpretation

The process of spectroscopic analysis follows a logical progression from synthesis to structural confirmation.

Spectroscopic_Workflow A Synthesis of This compound B Purification (e.g., Column Chromatography) A->B Crude Product C Sample Preparation B->C Pure Compound D Spectroscopic Analysis C->D E ¹H NMR D->E F ¹³C NMR D->F G FT-IR D->G H MS (ESI) D->H I Data Interpretation E->I F->I G->I H->I J Correlate Spectra with Predicted Data I->J K Structural Confirmation J->K

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive spectroscopic analysis, combining NMR, IR, and MS techniques, provides a robust method for the structural elucidation and confirmation of this compound, which is a critical step in its application in further chemical synthesis and drug development.

References

A Technical Guide to 10-N-Boc-amino-dec-1-ene: Synthesis, Commercial Availability, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-N-Boc-amino-dec-1-ene, a versatile bifunctional molecule with significant potential in drug development and chemical synthesis. This document details its commercial availability, provides a robust experimental protocol for its synthesis, and explores its applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and a component in advanced drug delivery systems.

Chemical Properties and Commercial Availability

This compound, also known as tert-butyl dec-9-enylcarbamate, is an N-protected long-chain amino alkene.[1] The terminal vinyl group and the Boc-protected amine at the other end of the ten-carbon chain make it a valuable building block for introducing a flexible, lipophilic spacer into a target molecule.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 313469-03-3[1]
Molecular Formula C₁₅H₂₉NO₂[1]
Molecular Weight 255.40 g/mol [1]
Appearance White to off-white solid or colorless oil
Purity ≥90% (typical)[1]

Table 2: Commercial Suppliers

SupplierPurityAvailable Quantities
Santa Cruz Biotechnology ≥90%Inquire
AstaTech (via Fisher Scientific) Not specified1g, 5g, etc.
BenchChem InquireInquire
Xiamen Equation Chemical Co., Ltd InquireInquire
An Pharmatech Co., Ltd InquireInquire

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the N-Boc protection of the corresponding primary amine, 10-aminodec-1-ene. The following protocol is a standard procedure adapted from general methods for the Boc protection of aliphatic amines.

Materials and Reagents
  • 10-aminodec-1-ene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for column chromatography)

Reaction Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10-aminodec-1-ene (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

  • Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a pure product.

Characterization

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in modern drug discovery and development.

PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-binding ligand.

This compound is an ideal starting material for the synthesis of aliphatic linkers. The long carbon chain provides flexibility and the terminal functional groups allow for sequential conjugation to the two binding moieties. The alkene can be functionalized through various reactions like hydroboration-oxidation to introduce a hydroxyl group, or ozonolysis to generate an aldehyde, providing versatile handles for further chemical modifications. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for amide bond formation.

Component of Lipid Nanoparticles (LNPs) for Drug Delivery

Lipid nanoparticles are at the forefront of drug delivery technology, famously utilized in mRNA vaccines. These formulations typically consist of four main components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.

With its long, lipophilic alkyl chain, this compound can be incorporated into LNP formulations as a helper lipid or after modification, as a functional lipid. The terminal alkene provides a site for polymerization or for the attachment of targeting ligands via click chemistry or other conjugation methods. The protected amine, after deprotection, can be used to introduce a positive charge, which can be crucial for encapsulating negatively charged payloads like siRNA or mRNA and for facilitating endosomal escape.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 10_aminodec_1_ene 10-aminodec-1-ene Reaction N-Boc Protection 10_aminodec_1_ene->Reaction Boc2O_TEA_DCM Boc₂O, TEA, DCM Boc2O_TEA_DCM->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

PROTAC_Linker_Application cluster_protac Application in PROTAC Synthesis Start This compound Alkene_Mod Alkene Functionalization (e.g., Hydroboration-Oxidation) Start->Alkene_Mod Amine_Deprotection Boc Deprotection (Acidic Conditions) Start->Amine_Deprotection Linker_Intermediate_1 Linker with -OH and -NHBoc Alkene_Mod->Linker_Intermediate_1 Linker_Intermediate_2 Linker with Alkene and -NH₂ Amine_Deprotection->Linker_Intermediate_2 Conjugation_1 Conjugation to Target Ligand Linker_Intermediate_1->Conjugation_1 Conjugation_2 Conjugation to E3 Ligase Ligand Linker_Intermediate_2->Conjugation_2 PROTAC Final PROTAC Molecule Conjugation_1->PROTAC Conjugation_2->PROTAC

Caption: Role as a precursor for PROTAC linkers.

LNP_Component_Logic cluster_lnp Potential Role in Lipid Nanoparticles Molecule This compound Long Alkyl Chain (C10) Terminal Alkene Boc-Protected Amine Properties Properties Imparted Lipophilicity & Structural Component Functional Handle for Conjugation Precursor to Cationic Headgroup Molecule:f0->Properties:f0 contributes to Molecule:f1->Properties:f1 enables Molecule:f2->Properties:f2 can be converted to LNP_Function LNP Functions Increased Payload Encapsulation Surface Modification (Targeting) Endosomal Escape Properties:f0->LNP_Function:f0 Properties:f1->LNP_Function:f1 Properties:f2->LNP_Function:f2

Caption: Functional contributions to Lipid Nanoparticles.

References

safety and handling precautions for N-Boc protected amines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of N-Boc Protected Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients (APIs).[1] Its popularity stems from its stability in a wide range of nucleophilic and basic conditions, combined with its facile removal under mild acidic or thermal conditions.[1][2] The primary reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O).[1][3]

While invaluable, the handling of N-Boc protected amines and the associated reagents for their synthesis and deprotection requires a thorough understanding of the potential hazards. This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental protocols necessary for the safe and effective use of these compounds in a laboratory and development setting.

Chemical Properties and Stability

The stability of N-Boc protected amines is a key factor in their widespread use and also dictates their handling and storage requirements.

  • Stability to Bases and Nucleophiles : The Boc group is highly resistant to most basic and nucleophilic conditions, allowing for a broad scope of chemical transformations on other parts of the molecule.[4][5]

  • Acid Lability : The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for deprotection.[6][7] This dictates that N-Boc protected amines must be stored away from acidic environments.

  • Thermal Stability : The Boc group is thermally labile. While many derivatives are stable at room temperature, prolonged exposure to elevated temperatures (typically above 85-90°C) can lead to deprotection.[4] Thermal deprotection, often requiring temperatures of 150°C or higher, is a recognized synthetic strategy but also highlights a potential storage and handling hazard.[8]

  • Moisture and Atmospheric Sensitivity : While generally stable, some N-Boc protected amines can be sensitive to moisture.[4] For long-term storage, an inert atmosphere (e.g., Argon, Nitrogen) is recommended to prevent potential reaction with atmospheric carbon dioxide, which can form carbamate salts.[4]

Hazard Identification and Risk Assessment

A comprehensive risk assessment must consider the hazards associated with the N-Boc protected amine itself, the reagents used in its synthesis and deprotection, and the byproducts generated.

3.1 Hazards of N-Boc Protected Amines The hazards can vary significantly depending on the parent amine. For example, N-Boc-ethylenediamine is classified as a hazardous chemical that causes severe skin burns and eye damage and may cause respiratory irritation.[9][10] It is crucial to consult the Safety Data Sheet (SDS) for each specific compound.

3.2 Hazards of Associated Reagents

  • Di-tert-butyl dicarbonate (Boc₂O) : The primary reagent for Boc protection is a suspected skin sensitizer.[11]

  • Trifluoroacetic acid (TFA) : A common reagent for deprotection, TFA is toxic, corrosive, and volatile.[12]

  • Hydrochloric Acid (HCl) : Strong solutions are highly corrosive and can cause severe burns.[7]

3.3 Hazards of Reaction Byproducts

  • Gas Evolution : Both the protection reaction with Boc₂O and the acid-catalyzed deprotection reaction produce carbon dioxide (CO₂) gas.[3] Thermal deprotection also releases CO₂ and isobutylene.[8] These reactions should never be performed in a sealed or closed system to avoid pressure buildup.

  • tert-Butyl Cation : During acid-catalyzed deprotection, a tert-butyl cation intermediate is formed. This reactive species can alkylate other nucleophilic sites on the substrate or in the reaction mixture, leading to potentially undesirable and hazardous byproducts.[7][13]

Data Presentation: Hazard Summary and Reaction Conditions

The following tables summarize key quantitative and qualitative safety data.

Table 1: Summary of Key Chemical Hazards

Substance Role Primary Hazards Safety Precautions
N-Boc Protected Amines Product/Intermediate Varies by substrate; may cause skin/eye irritation or burns.[9][10] Consult specific SDS; wear appropriate PPE.
Di-tert-butyl dicarbonate (Boc₂O) Protecting Reagent Suspected skin sensitizer.[11] Avoid skin contact; handle with gloves.
Trifluoroacetic Acid (TFA) Deprotecting Reagent Toxic, corrosive, volatile.[12] Use in a fume hood; wear acid-resistant gloves and eye protection.
Hydrochloric Acid (HCl) Deprotecting Reagent Corrosive, causes severe burns.[7] Use in a fume hood; wear acid-resistant gloves and eye protection.
Carbon Dioxide (CO₂) Byproduct Asphyxiant in high concentrations; pressure buildup.[3] Ensure adequate ventilation; do not use closed systems.
Isobutylene Byproduct Flammable gas.[8] Ensure adequate ventilation; avoid ignition sources during thermal deprotection.

| tert-Butyl Cation | Intermediate | Can cause unwanted alkylation side reactions.[13] | Use of scavengers (e.g., anisole) may be necessary.[7] |

Table 2: Comparison of Common N-Boc Deprotection Conditions

Method Reagents/Conditions Typical Temperature Typical Duration Key Considerations
Acidic (Standard) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[6] Room Temperature 2 - 12 hours[6] TFA is corrosive and toxic.[12] Byproduct is gaseous isobutylene.
Acidic (Aqueous) 4M HCl (aqueous solution)[6] Room Temperature ~2 hours[6] Useful for water-soluble compounds.
Lewis Acid Zinc Bromide (ZnBr₂) in DCM[6] Room Temperature Overnight[6] Milder alternative for certain substrates.
Thermal (Solvent) Heating in solvents like TFE, MeOH, Toluene.[14] 150°C - 240°C[14] 30 - 60 minutes (in flow)[14] Requires high temperatures and potentially high pressure.[8] Avoids use of strong acids.

| Thermal (Water) | Heating in water ("Boiling water" or WET)[8][15] | 100°C - 150°C[8][15] | 1 - 6 hours[15] | "Green" method, but may require pressurized reactors.[8] |

Mandatory Visualizations

Deprotection_Mechanism Acid-Catalyzed N-Boc Deprotection Pathway BocAmine N-Boc Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Elimination tBuCation tert-Butyl Cation Protonated->tBuCation Amine Free Amine (Product) CarbamicAcid->Amine Decarboxylation Byproducts Isobutylene + CO₂ CarbamicAcid->Byproducts

Caption: Acid-catalyzed cleavage of the N-Boc group.

Spill_Response_Flowchart N-Boc Amine Spill Response Decision Tree start Spill Occurs assess Assess Spill Size & Hazard Level start->assess small_spill Small & Low Hazard assess->small_spill Small large_spill Large or High Hazard assess->large_spill Large ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe evacuate Evacuate Area & Alert Safety Officer large_spill->evacuate absorb Cover with Inert Absorbent Material ppe->absorb collect Collect Residue into Sealed Container for Disposal absorb->collect decontaminate Decontaminate Area & Wash Hands collect->decontaminate end Spill Managed decontaminate->end

Caption: Decision workflow for handling spills of N-Boc protected amines.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is critical.

  • Ventilation : Always handle N-Boc protected amines and associated volatile reagents (e.g., DCM, TFA) in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Gloves : Chemical-resistant gloves (e.g., nitrile) are essential.[17]

    • Eye Protection : Safety goggles or a face shield must be worn.[17]

    • Protective Clothing : A lab coat should be worn to protect skin and clothing.[16]

  • Hygiene : Avoid eating, drinking, or smoking in the laboratory.[16] Always wash hands thoroughly with soap and water after handling chemicals.[16]

  • Avoiding Incompatibilities : Keep N-Boc protected amines away from strong acids, oxidizing agents, and excessive heat.[4][16]

Storage and Disposal

Proper storage is crucial for maintaining the chemical integrity and ensuring safety.

  • Storage Conditions : Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[16] Refrigeration at 2-8°C is often recommended to minimize thermal degradation.[4] Store away from incompatible materials, particularly acids.[4]

  • Disposal : Dispose of waste N-Boc protected amines and contaminated materials in accordance with local, state, and federal regulations. Place residues in labeled, sealed containers for chemical waste disposal.[16]

Experimental Protocols

The following are generalized protocols. Researchers should adapt them based on the specific substrate, scale, and available equipment, always performing a risk assessment first.

8.1 Protocol 1: General N-Boc Protection of a Primary Amine This protocol is based on the common procedure using Boc anhydride.[1]

  • Preparation : In a suitable round-bottom flask, dissolve the primary amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile).

  • Base Addition (Optional but Recommended) : Add a mild base such as triethylamine (1.1 - 1.5 eq.) to the solution.

  • Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise to the stirred solution at room temperature. Note: The reaction can be exothermic.

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up :

    • Dilute the reaction mixture with the reaction solvent.

    • Transfer to a separatory funnel and wash the organic layer sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and finally with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo to yield the crude N-Boc protected amine.

  • Purification : Purify the crude product by column chromatography or recrystallization as needed.

8.2 Protocol 2: Acid-Mediated N-Boc Deprotection This protocol describes a standard procedure using TFA.[6]

  • Preparation : In a round-bottom flask equipped with a stir bar, dissolve the N-Boc protected amine (1.0 eq.) in Dichloromethane (DCM).

  • Reagent Addition : In a chemical fume hood, carefully add Trifluoroacetic acid (TFA) (typically 25-50% v/v with DCM) to the solution at room temperature. Note: Gas evolution (CO₂) will occur.

  • Reaction : Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up :

    • Remove the solvent and excess TFA in vacuo. Caution: Ensure the vacuum system is compatible with acidic vapors.

    • The resulting product is often the TFA salt of the amine. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃) until the aqueous layer is basic.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.

Conclusion

N-Boc protected amines are foundational tools in modern organic synthesis. Their safe and effective use hinges on a clear understanding of their chemical stability, the hazards associated with their synthesis and deprotection, and strict adherence to established safety protocols. By implementing the handling, storage, and procedural guidelines outlined in this document, researchers can minimize risks and ensure the integrity of their synthetic work. Always prioritize safety by consulting the specific SDS for any chemical before use and performing a thorough risk assessment for every experiment.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 10-N-Boc-amino-dec-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of primary amines is a fundamental and critical step in multi-step organic synthesis, particularly within the fields of medicinal chemistry, peptide synthesis, and drug development.[1] The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability across a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1] The most common method for the introduction of the Boc group is through the use of di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1] This document provides a detailed protocol for the synthesis of 10-N-Boc-amino-dec-1-ene from 10-aminodec-1-ene, a valuable building block in organic synthesis.

Reaction and Mechanism

The synthesis of this compound proceeds via the nucleophilic attack of the primary amine of 10-aminodec-1-ene on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[1] The formation of these byproducts helps to drive the reaction to completion.[1] The reaction is typically carried out in the presence of a mild base to neutralize the resulting carbamic acid and facilitate the reaction.

Reaction Scheme:

Experimental Protocol

This protocol details the procedure for the Boc protection of 10-aminodec-1-ene.

Materials:

  • 10-aminodec-1-ene

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 10-aminodec-1-ene (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Base and Reagent: To the stirred solution, add triethylamine (1.2 equiv). Cool the mixture to 0 °C using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for a typical reaction.

CompoundMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass/Volume
10-aminodec-1-ene155.291.010.01.55 g
Di-tert-butyl dicarbonate218.251.111.02.40 g
Triethylamine101.191.212.01.67 mL
Dichloromethane---50 mL
Product
This compound255.42[2][3]-(Typical Yield: 85-95%)2.17 - 2.43 g

Predicted Characterization Data

  • Product: this compound

  • Alternate Name: tert-butyl dec-9-enylcarbamate[4]

  • Molecular Formula: C₁₅H₂₉NO₂[2][3]

  • Molecular Weight: 255.42 g/mol [2][3]

  • Appearance: Colorless to light yellow oil.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 5.88 - 5.72 (m, 1H, -CH=CH₂)

  • 5.03 - 4.90 (m, 2H, -CH=CH₂)

  • 4.52 (br s, 1H, -NH-)

  • 3.09 (q, J = 6.8 Hz, 2H, -CH₂-NH-)

  • 2.04 (q, J = 7.0 Hz, 2H, -CH₂-CH=CH₂)

  • 1.44 (s, 9H, -C(CH₃)₃)

  • 1.49 - 1.25 (m, 10H, -(CH₂)₅-)

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • 156.0 (-C=O)

  • 139.2 (-CH=CH₂)

  • 114.1 (-CH=CH₂)

  • 79.0 (-C(CH₃)₃)

  • 40.6 (-CH₂-NH-)

  • 33.8 (-CH₂-CH=CH₂)

  • 30.0, 29.4, 29.0, 28.9, 26.7 (-(CH₂)₅-)

  • 28.4 (-C(CH₃)₃)

Mass Spectrometry (ESI-MS):

  • m/z: 256.2 [M+H]⁺, 278.2 [M+Na]⁺

Experimental Workflow

experimental_workflow Synthesis of this compound Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 10-aminodec-1-ene in anhydrous DCM add_reagents Add Triethylamine, then Di-tert-butyl dicarbonate at 0°C dissolve->add_reagents 1 react Stir at Room Temperature (4-6 hours) add_reagents->react 2 quench Quench with saturated aqueous NaHCO₃ react->quench 3 extract Extract with DCM quench->extract 4 wash Wash with H₂O and Brine extract->wash 5 dry Dry over MgSO₄ wash->dry 6 concentrate Concentrate in vacuo dry->concentrate 7 chromatography Column Chromatography (Hexane/Ethyl Acetate) concentrate->chromatography 8 product Pure this compound chromatography->product 9

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Di-tert-butyl dicarbonate is a moisture-sensitive solid.

Conclusion

The N-Boc protection of 10-aminodec-1-ene using di-tert-butyl dicarbonate is a robust and efficient transformation. The provided protocol offers a standardized method that can be reliably used to produce this compound in high yield, a key intermediate for further synthetic modifications.

References

Protocol for the N-tert-Butoxycarbonyl (Boc) Protection of Long-Chain Aminoalkenes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the tert-butoxycarbonyl (Boc) protection of primary amino groups in long-chain aminoalkenes. The Boc protecting group is widely utilized in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions. This protocol is particularly relevant for the synthesis of complex molecules where the amino group requires temporary masking to prevent unwanted side reactions, a common scenario in pharmaceutical and drug development.

Long-chain aminoalkenes present unique challenges, including potential solubility issues in common organic solvents. The methodologies outlined below are selected to address these challenges, ensuring high yields and purity of the N-Boc protected product. The provided data and protocols are intended to serve as a comprehensive guide for researchers, enabling reproducible and efficient protection of this important class of bifunctional molecules.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reaction conditions for the Boc protection of a homologous series of long-chain aminoalkenes. This data is compiled from literature sources and is intended to provide a comparative overview to guide the selection of optimal reaction parameters.

Aminoalkene SubstrateReagentsSolventBaseTemp. (°C)Time (h)Yield (%)Reference
5-Hexen-1-amine(Boc)₂O (1.1 eq)CH₂Cl₂Et₃N (1.2 eq)RT1295[1]
6-Hepten-1-amine(Boc)₂O (1.2 eq)THFaq. NaOH0 to RT4>90General Protocol
8-Octen-1-amine(Boc)₂O (1.1 eq)Dioxane/H₂O (1:1)NaHCO₃ (2.0 eq)RT1692General Protocol
9-Decen-1-amine(Boc)₂O (1.0 eq)H₂O/Acetone (9.5:0.5)NoneRT0.298Catalyst-Free Method
10-Undecen-1-amine(Boc)₂O (1.5 eq)CH₂Cl₂DMAP (cat.)RT6>90General Protocol

Note: RT = Room Temperature; (Boc)₂O = Di-tert-butyl dicarbonate; Et₃N = Triethylamine; THF = Tetrahydrofuran; NaOH = Sodium hydroxide; NaHCO₃ = Sodium bicarbonate; DMAP = 4-Dimethylaminopyridine. Yields are isolated yields after purification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Standard Boc Protection using Triethylamine in Dichloromethane

This protocol is a standard and widely applicable method for the Boc protection of primary amines.

Materials:

  • Long-chain aminoalkene (e.g., 5-Hexen-1-amine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the long-chain aminoalkene (1.0 equiv) in dichloromethane.

  • Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Catalyst-Free Boc Protection in Water-Acetone

This environmentally friendly protocol is particularly effective for amines and can circumvent solubility issues.

Materials:

  • Long-chain aminoalkene (e.g., 9-Decen-1-amine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Distilled water

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add the long-chain aminoalkene (1.0 equiv) to a mixture of distilled water and acetone (e.g., 9.5 mL water and 0.5 mL acetone for a 1 mmol scale).

  • Stir the mixture at room temperature for a few minutes to ensure dispersion.

  • Add di-tert-butyl dicarbonate (1.0 equiv) to the mixture.

  • Stir the reaction vigorously at room temperature. The reaction is typically rapid (e.g., 10-15 minutes). Monitor by TLC.

  • Upon completion, add dichloromethane to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the N-Boc protected aminoalkene.

Visualizations

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the di-tert-butyl dicarbonate, followed by the collapse of the tetrahedral intermediate to yield the Boc-protected amine, tert-butanol, and carbon dioxide.

experimental_workflow General Workflow for Boc Protection start Start dissolve Dissolve Aminoalkene in Solvent start->dissolve add_base Add Base (if applicable) dissolve->add_base add_boc Add (Boc)₂O add_base->add_boc react Stir at Specified Temperature add_boc->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Quench & Extract) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography (if necessary) concentrate->purify end End: Isolated N-Boc Product purify->end

References

Application Notes and Protocols for the Use of 10-N-Boc-amino-dec-1-ene in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-N-Boc-amino-dec-1-ene is a non-natural amino acid that serves as a critical building block in modern peptide chemistry, particularly in the synthesis of "stapled" peptides. Its unique structure, featuring a ten-carbon chain with a terminal double bond and a Boc-protected amine, allows for the introduction of a hydrocarbon bridge within a peptide sequence. This modification can significantly enhance the peptide's alpha-helical structure, proteolytic stability, and cell permeability, making it a valuable tool for developing novel therapeutics and research probes that can modulate intracellular protein-protein interactions.[1][2][3]

These application notes provide detailed protocols for the incorporation of this compound into peptides using Boc solid-phase peptide synthesis (SPPS) and the subsequent ring-closing metathesis (RCM) to form the hydrocarbon staple.

Principle of Application

The primary application of this compound is in the creation of stapled peptides. This process involves two key stages:

  • Boc Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support, incorporating this compound and another olefin-containing amino acid at specific positions (e.g., i and i+4 or i and i+7) within the sequence. Due to the sterically demanding nature of its long aliphatic chain, optimized coupling conditions are often necessary to ensure efficient incorporation.[4][5]

  • On-Resin Ring-Closing Metathesis (RCM): Following the complete assembly of the peptide chain, a ruthenium-based catalyst (e.g., Grubbs' catalyst) is introduced to facilitate the formation of a carbon-carbon double bond between the two olefinic side chains, thus creating the hydrocarbon staple.[6][7]

This approach yields peptides with a constrained alpha-helical conformation, which can lead to improved biological activity and drug-like properties.[8][9]

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound Incorporation

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table provides a qualitative comparison of common coupling reagents used in Boc-SPPS.

Coupling ReagentRelative Efficiency for Hindered CouplingsRecommended Equivalents (Reagent/Amino Acid)Typical Coupling TimeNotes
DCC/HOBtModerate1.0 / 1.04 - 12 hoursStandard, cost-effective. May require double coupling.
HBTU/DIEAHigh1.0 / 2.01 - 4 hoursEfficient activation, often used for difficult couplings.
HATU/DIEAVery High1.0 / 2.030 min - 2 hoursGenerally provides the highest coupling efficiency for hindered residues.
DIC/HOBtModerate1.0 / 1.02 - 8 hoursSimilar to DCC but with a soluble urea byproduct.
Table 2: Representative Yields for On-Resin Ring-Closing Metathesis

The yield of the RCM reaction is dependent on the peptide sequence, the distance between the olefinic side chains, and the catalyst used. The following table presents typical yields for the formation of a hydrocarbon staple.

CatalystCatalyst Loading (mol%)Reaction Time (hours)Typical Yield (%)
Grubbs' 1st Generation10 - 204 - 860 - 80
Grubbs' 2nd Generation5 - 152 - 475 - 95
Hoveyda-Grubbs' 2nd Gen.5 - 102 - 480 - 98

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Merrifield or MBHA resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • This compound

  • Coupling reagent (e.g., HATU)

  • Standard Boc-protected amino acids

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain and repeat the treatment with 50% TFA in DCM for 20 minutes.[10]

    • Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, pre-activate 3 equivalents of this compound with 2.9 equivalents of HATU in DMF for 2-5 minutes.

    • Add 6 equivalents of DIEA to the pre-activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be required.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of the hydrocarbon staple on the resin-bound peptide.

Materials:

  • Peptide-resin containing two olefinic side chains

  • 1,2-Dichloroethane (DCE), anhydrous and degassed

  • Grubbs' catalyst (1st or 2nd generation)

  • Argon or nitrogen atmosphere

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCE for 30 minutes under an inert atmosphere.

  • Catalyst Addition:

    • In a separate flask, dissolve the Grubbs' catalyst (10-15 mol% relative to the resin loading) in anhydrous, degassed DCE.

    • Add the catalyst solution to the swollen resin.

  • Metathesis Reaction: Gently agitate the resin slurry at room temperature for 2-4 hours under an inert atmosphere.[6]

  • Reaction Monitoring: A small sample of beads can be removed, and the peptide cleaved to monitor the progress of the reaction by HPLC-MS. The stapled peptide will have a lower molecular weight and typically a different retention time than the linear precursor.

  • Catalyst Removal:

    • Drain the catalyst solution.

    • Wash the resin extensively with DCE (5x) and DCM (5x) to remove the ruthenium catalyst.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the stapled peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Stapled peptide-resin

  • Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole)

  • Cold diethyl ether

Procedure:

  • Resin Drying: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage:

    • HF Cleavage: In a specialized HF cleavage apparatus, treat the resin with a mixture of HF and anisole (9:1 v/v) at 0°C for 1-2 hours.

    • TFMSA Cleavage: Alternatively, treat the resin with a solution of TFMSA, TFA, and thioanisole.

  • Peptide Precipitation:

    • Evaporate the cleavage reagent under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers.

  • Purification: Purify the crude stapled peptide by reverse-phase HPLC.

Visualizations

Boc_SPPS_Workflow Resin Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of This compound (HATU/DIEA) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection Next Amino Acid RCM On-Resin RCM Repeat->RCM Final Amino Acid

Figure 1: Workflow for Boc-SPPS incorporation of this compound.

RCM_Mechanism Peptide Peptide Backbone Olefin 1 (dec-1-ene) Peptide Backbone Olefin 2 (e.g., pent-1-ene) Metallocyclobutane Metallocyclobutane Intermediate Peptide->Metallocyclobutane + Catalyst Catalyst Grubbs' Catalyst (Ru=CHPh) Catalyst->Metallocyclobutane Stapled_Peptide Stapled Peptide Hydrocarbon Bridge (C=C) Metallocyclobutane->Stapled_Peptide Byproduct Ethylene Metallocyclobutane->Byproduct

Figure 2: Conceptual diagram of Ring-Closing Metathesis (RCM) for peptide stapling.

Signaling_Pathway cluster_0 Apoptosis Signaling p53 p53 Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Inhibits Stapled_Peptide Stapled Peptide (e.g., p53 mimic) Stapled_Peptide->MDM2 Inhibits Interaction

Figure 3: Stapled peptides can modulate signaling pathways by inhibiting protein-protein interactions.

References

Application Notes and Protocols: 10-N-Boc-amino-dec-1-ene in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-N-Boc-amino-dec-1-ene is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a terminal alkene and a Boc-protected amine, allows for orthogonal functionalization, making it an attractive starting material for the synthesis of linkers, probes, and complex molecular architectures. While the terminal alkene is not a canonical "click" chemistry handle, it can be readily converted into reactive groups such as terminal alkynes or azides. Furthermore, the alkene can directly participate in thiol-ene "click" reactions. These transformations unlock the potential of this compound for use in various click chemistry applications, including bioconjugation, drug delivery, and materials science.

This document provides detailed application notes and experimental protocols for the utilization of this compound in several types of click chemistry reactions.

Application 1: Conversion to a Terminal Alkyne for Cycloaddition Reactions

The terminal alkene of this compound can be efficiently converted into a terminal alkyne. This transformation is highly valuable as terminal alkynes are key functional groups for two of the most prominent click reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The resulting N-Boc-protected amino alkyne is a heterobifunctional linker, enabling the conjugation of a molecule of interest to an azide-modified target.

A common and reliable method to achieve this conversion is through a two-step sequence involving bromination of the double bond to form a vicinal dibromide, followed by a double dehydrobromination using a strong base like sodium amide to yield the alkyne.[1][2]

Experimental Protocol 1: Synthesis of tert-butyl dec-9-yn-1-ylcarbamate

This protocol describes the conversion of this compound to its corresponding terminal alkyne.

Step 1: Bromination of the Alkene

  • Dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (Br2, 1.05 eq) in the same solvent dropwise to the reaction mixture with stirring. The disappearance of the bromine color indicates consumption.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude vicinal dibromide, which is often used in the next step without further purification.

Step 2: Double Dehydrobromination

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of sodium amide (NaNH2, 3.0 eq) in liquid ammonia at -78 °C.

  • Dissolve the crude dibromide from Step 1 in a minimal amount of anhydrous tetrahydrofuran (THF).

  • Add the THF solution of the dibromide dropwise to the sodium amide suspension.

  • Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight as the ammonia evaporates.

  • Carefully quench the reaction by the slow addition of water or aqueous ammonium chloride at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl dec-9-yn-1-ylcarbamate.

Application 2: Conversion to a Terminal Azide for Cycloaddition Reactions

Alternatively, the terminal alkene can be transformed into a primary azide. This functional group is the other key partner in CuAAC and SPAAC reactions. This conversion provides a complementary building block to the terminal alkyne derivative, enabling conjugation to alkyne-modified molecules.

A robust method for this transformation involves the anti-Markovnikov hydroboration-oxidation of the terminal alkene to yield the corresponding primary alcohol.[3][4] The alcohol is then converted to a good leaving group (e.g., a tosylate or mesylate), which is subsequently displaced by an azide nucleophile.

Experimental Protocol 2: Synthesis of tert-butyl 10-azidodecylcarbamate

This protocol details the conversion of this compound to its terminal azide derivative.

Step 1: Hydroboration-Oxidation

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH3·THF, 1.0 M solution in THF, ~0.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction back to 0 °C and slowly add water to quench the excess borane, followed by the slow, careful addition of aqueous sodium hydroxide (e.g., 3 M NaOH).

  • Add hydrogen peroxide (H2O2, 30% aqueous solution) dropwise, ensuring the internal temperature does not rise excessively.

  • Stir the mixture at room temperature for 1-3 hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude alcohol by column chromatography.

Step 2: Tosylation and Azidation

  • Dissolve the purified alcohol from Step 1 (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature until the alcohol is consumed (monitor by TLC).

  • Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude tosylate, which can be used directly.

  • Dissolve the crude tosylate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN3, 3.0 eq) and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC until the tosylate is consumed (typically 4-12 hours).

  • Cool the reaction, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers thoroughly with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield tert-butyl 10-azidodecylcarbamate.

Application 3: Direct Use in Thiol-Ene "Click" Chemistry

The terminal alkene of this compound can be directly utilized in thiol-ene "click" chemistry. This reaction proceeds via a radical-mediated addition of a thiol to the alkene, forming a stable thioether linkage.[5][6] The reaction is often initiated by UV light in the presence of a photoinitiator and is known for its high efficiency, rapid reaction rates, and orthogonality to many other functional groups, making it suitable for bioconjugation and surface modification.[7][8]

Experimental Protocol 3: Photoinitiated Thiol-Ene Reaction

This protocol provides a general procedure for the thiol-ene conjugation of this compound with a thiol-containing molecule.

  • In a UV-transparent reaction vessel (e.g., a quartz cuvette or vial), dissolve this compound (1.0 eq) and the desired thiol-containing molecule (1.1 eq) in a suitable solvent (e.g., THF, acetonitrile, or methanol).

  • Add a radical photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), at a concentration of 0.1-1.0 mol%.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.

  • Seal the vessel and expose it to a UV light source (e.g., a 365 nm lamp) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within minutes to an hour.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting thioether conjugate by column chromatography if necessary.

Protocols for Click Chemistry Conjugation

Once the alkyne or azide derivatives of this compound are synthesized, they can be used in standard click chemistry protocols.

Experimental Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This is a general protocol for the conjugation of an alkyne- or azide-functionalized molecule derived from this compound.

  • In a reaction vial, dissolve the alkyne-functionalized molecule (1.0 eq) and the azide-functionalized molecule (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water, or DMF).

  • In a separate tube, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.

  • Prepare a solution of copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.01-0.05 eq) in water. A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be pre-mixed with the copper sulfate to improve efficiency and reduce cytotoxicity in biological applications.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction, precipitation, or chromatography, depending on the properties of the conjugate.

Experimental Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This copper-free protocol is ideal for biological applications where copper toxicity is a concern.

  • Dissolve the azide-functionalized molecule (e.g., tert-butyl 10-azidodecylcarbamate, 1.0 eq) and a strained alkyne (e.g., a dibenzocyclooctyne (DBCO) derivative, 1.0-1.5 eq) in a biocompatible solvent (e.g., PBS, DMSO, or a mixture).

  • Alternatively, dissolve the alkyne-functionalized molecule (e.g., tert-butyl dec-9-yn-1-ylcarbamate) with a strained azide.

  • Allow the reaction to proceed at room temperature or 37 °C. Reaction times can range from 1 to 24 hours, depending on the specific strained alkyne used.

  • Monitor the reaction by an appropriate analytical technique (e.g., LC-MS, HPLC).

  • The resulting triazole conjugate can be purified by methods suitable for the specific application, such as HPLC or size-exclusion chromatography for biomolecules.

Data Presentation

Protocol Reaction Type Starting Material Key Reagents Typical Yields Typical Reaction Time
1 Alkyne SynthesisThis compound1. Br22. NaNH260-80% (over 2 steps)4-18 hours
2 Azide SynthesisThis compound1. BH3·THF, H2O2, NaOH2. TsCl, NaN350-70% (over 3 steps)12-36 hours
3 Thiol-Ene ReactionThis compoundThiol, Photoinitiator, UV light>90%5-60 minutes
4 CuAACAlkyne/Azide DerivativeCuSO4, Sodium Ascorbate>85%1-24 hours
5 SPAACAlkyne/Azide DerivativeStrained Alkyne/Azide>90%1-24 hours
Note: Yields and reaction times are typical and may vary. Optimization for specific substrates is recommended.

Visualizations

G cluster_start Starting Material cluster_path1 Alkyne Synthesis cluster_path2 Azide Synthesis start This compound step1a Bromination (Br2) start->step1a Step 1 step2a Hydroboration- Oxidation start->step2a Step 1 step1b Double Dehydrobromination (NaNH2) step1a->step1b Step 2 product1 Boc-NH-(CH2)8-C≡CH (Terminal Alkyne) step1b->product1 step2b Tosylation & Azidation (TsCl, NaN3) step2a->step2b Step 2 product2 Boc-NH-(CH2)9-CH2-N3 (Terminal Azide) step2b->product2

Caption: Synthetic pathways from this compound to click chemistry precursors.

G cluster_reactants Reactants & Reagents cluster_process Process alkyne Alkyne Derivative mix Mix Reactants in Solvent alkyne->mix azide Azide Derivative azide->mix cu CuSO4 (Catalyst) add_reagents Add Ascorbate, then CuSO4 cu->add_reagents asc Sodium Ascorbate (Reducing Agent) asc->add_reagents mix->add_reagents react Stir at Room Temp (1-24h) add_reagents->react purify Purification react->purify product Triazole Product purify->product

Caption: Experimental workflow for a typical CuAAC reaction.

G cluster_reactants Reactants cluster_process Process azide Azide Derivative mix Combine Reactants in Biocompatible Solvent azide->mix strained_alkyne Strained Alkyne (e.g., DBCO) strained_alkyne->mix react Incubate at RT or 37°C (1-24h) mix->react purify Purification (e.g., HPLC) react->purify product Triazole Product purify->product

Caption: Experimental workflow for a copper-free SPAAC reaction.

G cluster_reactants Reactants & Reagents cluster_process Process alkene This compound mix Dissolve & Degas (remove O2) alkene->mix thiol Thiol-containing Molecule thiol->mix initiator Photoinitiator (e.g., DMPA) initiator->mix irradiate Irradiate with UV Light (e.g., 365 nm) mix->irradiate purify Purification irradiate->purify product Thioether Product purify->product

Caption: Experimental workflow for a photoinitiated Thiol-Ene reaction.

References

Application Notes and Protocols for Surface Functionalization with 10-N-Boc-amino-dec-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The functionalization of surfaces with primary amines is a critical step in the development of various biomedical and diagnostic platforms. The ability to covalently attach biomolecules, such as DNA, peptides, and proteins, to solid supports enables the creation of biosensors, microarrays, and other tools for drug discovery and development. 10-N-Boc-amino-dec-1-ene is a versatile molecule for this purpose, featuring a terminal alkene for covalent attachment to surfaces like silicon and a Boc-protected amine that can be deprotected to reveal a reactive primary amine for subsequent conjugation.

This document provides detailed protocols for the functionalization of silicon surfaces with this compound, the subsequent deprotection of the amine, and the attachment of biomolecules.

I. Surface Functionalization and Characterization Data

The functionalization of a hydrogen-terminated silicon (001) surface with this compound via UV-initiated hydrosilylation results in a stable, covalently attached monolayer. The subsequent deprotection of the Boc group exposes primary amines, altering the surface properties from hydrophobic to more hydrophilic.

Table 1: Contact Angle Measurements at Different Stages of Surface Modification [1]

Surface Modification StepWater Contact Angle (°)
Hydrogen-Terminated Si(001)85 ± 2
After Grafting with this compound75 ± 2
After Boc Deprotection (Primary Amine Surface)65 ± 2

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis [1]

SurfaceC 1s (%)N 1s (%)O 1s (%)Si 2p (%)
Hydrogen-Terminated Si(001)120583
After Grafting with this compound5521033
After Boc Deprotection5341231

II. Experimental Protocols

Protocol 1: Functionalization of Silicon (001) with this compound

This protocol details the UV-initiated hydrosilylation of this compound onto a hydrogen-terminated silicon (001) surface.[1]

Materials:

  • Silicon (001) wafers

  • This compound

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • 2% Hydrofluoric acid (HF) solution - Caution: HF is highly toxic and corrosive. Handle with extreme care and use appropriate PPE, including calcium gluconate gel as an antidote.

  • Dichloromethane (CH₂Cl₂)

  • Low-pressure mercury vapor lamp (emitting UV light at 254 nm)

Procedure:

  • Silicon Wafer Cleaning and Oxidation:

    • Cut silicon (001) wafers into appropriate sizes.

    • Immerse the wafers in piranha solution for 15 minutes to clean and create a hydrophilic oxide layer.

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Hydrogen Termination of Silicon Surface:

    • Immerse the cleaned and oxidized wafers in a 2% HF solution for 2 minutes to remove the oxide layer and create a hydrogen-terminated surface.

    • Rinse with deionized water and dry under a stream of nitrogen. The surface should now be hydrophobic.

  • UV-Initiated Hydrosilylation:

    • Apply a thin layer of neat this compound to the hydrogen-terminated silicon surface.

    • Place the wafer in a reaction vessel under a nitrogen atmosphere.

    • Expose the wafer to UV light from a low-pressure mercury vapor lamp for 2-4 hours.

  • Washing:

    • After irradiation, thoroughly rinse the surface with dichloromethane to remove any unreacted this compound.

    • Dry the functionalized surface under a stream of nitrogen.

Protocol 2: Deprotection of Surface-Bound Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine.[1]

Materials:

  • Boc-functionalized silicon wafer (from Protocol 1)

  • 25% Trifluoroacetic acid (TFA) in dichloromethane

  • 10% Ammonium hydroxide (NH₄OH)

  • Dichloromethane

Procedure:

  • Acidic Deprotection:

    • Immerse the Boc-functionalized wafer in a solution of 25% TFA in dichloromethane for 1 hour at room temperature.

  • Neutralization and Rinsing:

    • Rinse the wafer with dichloromethane.

    • Immerse the wafer in 10% NH₄OH for 5 minutes to neutralize any remaining acid.

    • Rinse thoroughly with deionized water.

    • Dry the amine-functionalized surface under a stream of nitrogen.

III. Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Functionalization cluster_2 Deprotection a Silicon (001) Wafer b Piranha Clean (15 min) a->b c DI Water Rinse b->c d 2% HF Etch (2 min) c->d e DI Water Rinse d->e f Nitrogen Dry e->f g Apply this compound f->g h UV Irradiation (2-4 h) g->h i Dichloromethane Rinse h->i j Nitrogen Dry i->j k 25% TFA in Dichloromethane (1 h) j->k l Dichloromethane Rinse k->l m 10% NH4OH (5 min) l->m n DI Water Rinse m->n o Nitrogen Dry n->o p Ready for Biomolecule Conjugation o->p Amine-Functionalized Surface

Caption: Workflow for the functionalization of silicon surfaces.

Logical Relationship of Surface Chemistry

G node1 Si-H Hydrogen-Terminated Silicon node2 Si-(CH2)10-NH-Boc Boc-Protected Amine Surface node1->node2 UV-initiated Hydrosilylation node3 Si-(CH2)10-NH2 Primary Amine Surface node2->node3 TFA Deprotection node4 Si-(CH2)10-NH-Linker-Biomolecule Conjugated Surface node3->node4 Biomolecule Conjugation

Caption: Chemical transformations on the silicon surface.

References

Polymerization of 10-N-Boc-amino-dec-1-ene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the polymerization of 10-N-Boc-amino-dec-1-ene. This monomer is a valuable building block for the synthesis of functionalized polyolefins with potential applications in drug delivery, biomaterials, and other advanced materials.

The presence of the Boc-protected amine functionality allows for the creation of polymers with tailored properties, which can be deprotected post-polymerization to yield primary amine groups. These amine groups can then be used for further functionalization, such as conjugation with drugs, peptides, or other bioactive molecules. This document focuses on two key polymerization techniques: Acyclic Diene Metathesis (ADMET) and Ziegler-Natta polymerization.

Application Notes

The polymerization of this compound offers a versatile platform for the creation of advanced polymeric materials. The resulting polymers, poly(this compound), possess a unique combination of a polyethylene-like backbone with pendant protected amine groups.

Key Advantages:

  • Functionalizability: The Boc-protecting group can be readily removed under acidic conditions to expose primary amine functionalities along the polymer chain. These amines serve as reactive handles for a wide range of post-polymerization modifications, enabling the attachment of various molecules to tailor the polymer's properties for specific applications.

  • Biocompatibility: The polyolefin backbone is generally considered biocompatible, making these polymers attractive candidates for biomedical applications.

  • Controlled Synthesis: Polymerization techniques like ADMET can offer good control over molecular weight and architecture, leading to well-defined materials.

Potential Applications:

  • Drug Delivery: The amine groups can be used to conjugate drugs, targeting ligands, or imaging agents for targeted drug delivery systems. The polymer can be designed to be biodegradable, allowing for controlled release of the therapeutic payload.

  • Biomaterials and Tissue Engineering: The functionalized polymers can be used to create scaffolds for tissue engineering, coatings for medical implants to improve biocompatibility, or as components of hydrogels.

  • Gene Delivery: The cationic nature of the deprotected polymer (polycation) can facilitate the complexation with negatively charged nucleic acids (DNA, siRNA) for gene delivery applications.

  • Catalyst Supports and Scavengers: The amine functionalities can be utilized to immobilize catalysts or to act as scavengers for metal ions or other species.

Polymerization Methods and Experimental Data

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization is a step-growth condensation polymerization that is particularly useful for the synthesis of well-defined unsaturated polymers and polyolefins after hydrogenation.[1] The reaction is driven by the removal of a small volatile alkene, typically ethylene. The use of a Boc protecting group is crucial as unprotected amines can poison the ruthenium-based catalysts commonly used in ADMET.

Table 1: Illustrative Data for ADMET Polymerization of this compound

EntryCatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Yield (%)
1Grubbs' 2nd Gen.100:1502415,0001.885
2Hoveyda-Grubbs' 2nd Gen.200:1604825,0001.790

Note: This data is illustrative and based on typical results for ADMET polymerization of functionalized dienes. Actual results may vary depending on specific reaction conditions.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are highly effective for the polymerization of α-olefins.[2][3] However, traditional heterogeneous Ziegler-Natta catalysts are highly susceptible to poisoning by polar functional groups like amines. Therefore, the use of a protecting group such as Boc is essential. Homogeneous Ziegler-Natta catalysts, such as metallocenes, may offer better tolerance to functional groups.

Table 2: Illustrative Data for Ziegler-Natta Polymerization of this compound

EntryCatalyst SystemCo-catalystAl/Ti RatioTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Yield (%)
1TiCl₄/MgCl₂Triethylaluminum (TEA)200:170435,0003.575
2Cp₂ZrCl₂Methylaluminoxane (MAO)500:180250,0002.580

Note: This data is illustrative and based on typical results for Ziegler-Natta polymerization of functionalized α-olefins. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol for ADMET Polymerization of this compound

This protocol describes a general procedure for the ADMET polymerization using a Grubbs-type catalyst.

Materials:

  • This compound (monomer)

  • Grubbs' 2nd Generation Catalyst

  • Anhydrous toluene (or other suitable solvent)

  • High vacuum line

  • Schlenk flask and other standard glassware

Procedure:

  • Monomer Purification: The monomer should be rigorously purified to remove any impurities that could inhibit the catalyst. This can be achieved by distillation under reduced pressure or column chromatography.

  • Reaction Setup: In a glovebox, add the purified this compound to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve the desired monomer concentration (e.g., 1 M).

  • Catalyst Addition: In a separate vial, dissolve the Grubbs' 2nd Generation catalyst in a small amount of anhydrous toluene. Add the catalyst solution to the monomer solution via syringe.

  • Polymerization: Attach the Schlenk flask to a high vacuum line and apply dynamic vacuum to remove the ethylene byproduct, which drives the polymerization. Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination: After the desired reaction time, cool the mixture to room temperature and quench the reaction by adding a few drops of ethyl vinyl ether.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

  • Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Diagram of ADMET Polymerization Workflow:

ADMET_Workflow Monomer This compound Purification Monomer Purification Monomer->Purification Reaction_Setup Reaction Setup (Glovebox) Purification->Reaction_Setup Solvent Add Anhydrous Toluene Reaction_Setup->Solvent Catalyst Add Grubbs' Catalyst Solvent->Catalyst Polymerization Polymerization (Vacuum, Heat) Catalyst->Polymerization Termination Termination (Ethyl Vinyl Ether) Polymerization->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Purified_Polymer Purified Polymer Isolation->Purified_Polymer ZN_Pathway cluster_catalyst Catalyst System Catalyst TiCl₄/MgCl₂ Active_Site Formation of Active Catalytic Site Catalyst->Active_Site Cocatalyst TEA or MAO Cocatalyst->Active_Site Monomer This compound Propagation Chain Propagation (Monomer Insertion) Monomer->Propagation Active_Site->Propagation Propagation->Propagation Termination Chain Termination Propagation->Termination Polymer Poly(this compound) Termination->Polymer Deprotection_Functionalization Boc_Polymer Poly(this compound) Deprotection Boc Deprotection (e.g., TFA) Boc_Polymer->Deprotection Amine_Polymer Poly(10-amino-dec-1-ene) Deprotection->Amine_Polymer Functionalization Post-Polymerization Functionalization Amine_Polymer->Functionalization Functionalized_Polymer Functionalized Polymer (e.g., Drug Conjugate) Functionalization->Functionalized_Polymer

References

The Role of 10-N-Boc-amino-dec-1-ene in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-N-Boc-amino-dec-1-ene is a versatile bifunctional molecule that serves as a valuable building block in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its unique structure, featuring a Boc-protected amine and a terminal alkene, allows for sequential and orthogonal chemical modifications. This makes it an ideal candidate for use as a flexible, long-chain aliphatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes on its role in PROTAC design and comprehensive protocols for its incorporation into a model PROTAC targeting the BET bromodomain protein BRD4.

Introduction to this compound

This compound is an N-protected 10-carbon mono-alkene amine.[1] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet easily removable handle for standard peptide coupling chemistries, while the terminal alkene offers a reactive site for a variety of chemical transformations. These features make it a key component in the synthesis of complex molecules where precise control over linker length and functionality is crucial.

Chemical Structure:

Key Properties:

PropertyValue
Molecular Formula C15H29NO2
Molecular Weight 255.40 g/mol [1]
CAS Number 313469-03-3[1]
Appearance Colorless to light yellow oil
Purity ≥90%[1]

Application in PROTAC Drug Discovery

The primary application of this compound in drug discovery is as a precursor for the linker component of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[2] They consist of a "warhead" that binds to the POI, an E3 ligase ligand, and a linker that connects these two moieties.[2]

The linker's length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[] Long-chain aliphatic linkers, such as those derived from this compound, provide the necessary flexibility and spatial separation for the two ligands to bind to their respective proteins effectively.

Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically follows a modular and sequential approach. The terminal alkene can be functionalized to introduce a reactive handle for conjugation to either the warhead or the E3 ligase ligand. The Boc-protected amine allows for subsequent deprotection and amide bond formation with the other binding moiety.

G cluster_0 Linker Functionalization cluster_1 First Coupling cluster_2 Deprotection and Second Coupling Start This compound Step1 Functionalization of Alkene (e.g., Hydroboration-Oxidation) Start->Step1 Intermediate1 Boc-Protected Amino Alcohol Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 Warhead Warhead-COOH (e.g., JQ1 analog) Warhead->Step2 Intermediate2 Warhead-Linker(Boc)-Amine Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 Intermediate3 Warhead-Linker-NH2 Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 E3Ligand E3 Ligase Ligand-COOH (e.g., VHL or CRBN ligand) E3Ligand->Step4 Final Final PROTAC Molecule Step4->Final

General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols describe a representative synthesis of a BRD4-targeting PROTAC using this compound as the linker precursor, JQ1 as the warhead, and a ligand for the Von Hippel-Lindau (VHL) E3 ligase.

Protocol 1: Functionalization of this compound via Hydroboration-Oxidation

This protocol converts the terminal alkene of this compound into a primary alcohol, providing a hydroxyl group for further conjugation.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 g, 3.91 mmol) in anhydrous THF (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH3·THF solution (4.3 mL, 4.3 mmol, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (5 mL), followed by the dropwise addition of 30% H2O2 (5 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Partition the mixture between diethyl ether (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl (10-hydroxydecyl)carbamate.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure alcohol.

Protocol 2: Synthesis of a BRD4-Targeting PROTAC

This multi-step protocol outlines the synthesis of a final PROTAC molecule.

Step 2a: Coupling of the Functionalized Linker to the JQ1 Warhead

  • Dissolve the JQ1 carboxylic acid analog (1 eq), tert-butyl (10-hydroxydecyl)carbamate (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Add EDC·HCl (1.5 eq) and stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the JQ1-linker(Boc) conjugate.

Step 2b: Boc Deprotection

  • Dissolve the JQ1-linker(Boc) conjugate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure to yield the JQ1-linker-amine salt.

Step 2c: Coupling to the VHL E3 Ligase Ligand

  • Dissolve the VHL ligand carboxylic acid (1 eq) and the JQ1-linker-amine salt (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3 eq) to the solution.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative HPLC.

Quantitative Data and Performance Evaluation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Protocol 3: Western Blot Analysis for BRD4 Degradation

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa, HEK293T)

  • The synthesized BRD4-targeting PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for 24 hours.

  • Harvest the cells, wash with PBS, and lyse with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using the primary and secondary antibodies.

  • Detect the protein bands using a chemiluminescence imager.

  • Quantify the band intensities and normalize the BRD4 signal to the GAPDH signal.

  • Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax values.

Representative Data for PROTACs with Long Aliphatic Linkers

The following table presents hypothetical but representative data for a series of BRD4-targeting PROTACs with varying aliphatic linker lengths, illustrating the impact of linker length on degradation potency.

PROTAC IDLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-C6655075
PROTAC-C8812088
PROTAC-C10 10 45 >95
PROTAC-C12129892
PROTAC-C141421085

Data is representative and intended for illustrative purposes.

Signaling Pathway Visualization

The synthesized PROTAC targets BRD4, a member of the BET family of proteins, which are critical readers of epigenetic marks and regulators of gene transcription. By inducing the degradation of BRD4, the PROTAC can disrupt downstream signaling pathways involved in cell proliferation and survival.

G cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Effects PROTAC BRD4-PROTAC BRD4 BRD4 Protein PROTAC->BRD4 binds E3Ligase VHL E3 Ligase PROTAC->E3Ligase recruits Ub Ubiquitin BRD4->Ub Ubiquitination Histones Acetylated Histones E3Ligase->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome targeting Degradation BRD4 Degradation Proteasome->Degradation Transcription Gene Transcription (e.g., c-Myc) Degradation->Transcription inhibition Histones->Transcription activates CellCycle Cell Cycle Progression Transcription->CellCycle Apoptosis Inhibition of Apoptosis Transcription->Apoptosis Cancer Cancer Cell Proliferation CellCycle->Cancer Apoptosis->Cancer

References

Application Note: Deprotection of 10-N-Boc-amino-dec-1-ene to Yield the Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile cleavage under acidic conditions.[1][2][3] This application note provides detailed protocols for the deprotection of 10-N-Boc-amino-dec-1-ene to furnish the corresponding primary amine, 10-aminodec-1-ene. This protocol is crucial for synthetic routes requiring the subsequent functionalization of the primary amine. The methods described herein are based on established procedures for Boc deprotection using strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[4][5][6] While specific quantitative data for the deprotection of this compound is not widely available in the literature, this note provides robust general procedures that can be adapted for this substrate.

Reaction and Mechanism

The acidic deprotection of a Boc-protected amine proceeds through the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine.[7] In the presence of a strong acid like TFA or HCl, the resulting primary amine is typically isolated as its corresponding ammonium salt.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the acidic deprotection of various N-Boc protected amines. These examples, drawn from patent literature, serve as a valuable guide for the deprotection of this compound.

MethodReagents & SolventsSubstrate TypeReaction TimeTemperatureYield (%)Citation(s)
TFA 25% TFA in Dichloromethane (DCM)General N-Boc Amine2 hRoom Temp.~60%[4]
TFA TFA in Dichloromethane (DCM)General N-Boc Amine18 hRoom Temp.~87%[4]
HCl 4M HCl in DioxaneGeneral N-Boc Amine2 hRoom Temp.91%[5]
HCl 4M HCl in DioxaneGeneral N-Boc Amine16-80 hRoom Temp.100%[5]

Note: The yields reported are for the deprotection of various N-Boc protected amines as described in the cited literature and may vary for this compound. Optimization of reaction conditions is recommended.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally effective method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM, resulting in a 50% TFA concentration.[1] For substrates sensitive to strong acid, a lower concentration (e.g., 20-25% TFA in DCM) can be used.[4]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours). The product, being more polar, will have a lower Rf value on TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporation with a solvent like toluene or DCM can be performed two to three times.

  • For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may occur.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 10-aminodec-1-ene.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is an excellent alternative to TFA and often provides the product as a crystalline hydrochloride salt, which can be easier to handle and purify.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, to aid solubility)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve this compound in a minimal amount of an appropriate solvent such as dioxane or methanol in a round-bottom flask.[5]

  • Add a solution of 4M HCl in 1,4-dioxane (typically 3-10 equivalents of HCl per equivalent of substrate).[5][6]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrate.[5]

  • Upon completion, the product amine hydrochloride salt may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[5]

  • The crude salt can be triturated with a solvent like diethyl ether to induce precipitation and remove non-polar impurities. The resulting solid is then collected by filtration and dried.

  • To obtain the free amine, the hydrochloride salt can be dissolved in water and basified with an aqueous base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent (e.g., DCM or ethyl acetate). The organic extracts are then dried and concentrated.

Mandatory Visualizations

Deprotection_Workflow start This compound in Anhydrous Solvent acid Add Strong Acid (TFA or HCl) start->acid Step 1 reaction Stir at 0°C to RT (Monitor by TLC/LC-MS) acid->reaction Step 2 workup Work-up: 1. Quench/Neutralize 2. Extraction reaction->workup Step 3 purification Purification (e.g., Column Chromatography) workup->purification Step 4 product 10-Aminodec-1-ene (Primary Amine) purification->product Final Product

Caption: Experimental workflow for the deprotection of this compound.

Logical_Relationship substrate This compound intermediate Carbamic Acid Intermediate (unstable) substrate->intermediate Protonation & Elimination reagent Acidic Conditions (TFA or HCl) product 10-Aminodec-1-ene intermediate->product Decarboxylation byproducts CO2 + Isobutylene intermediate->byproducts Decomposition

Caption: Logical relationship of reactants and products in Boc deprotection.

References

Application Notes and Protocols for Monitoring Reactions with 10-N-Boc-amino-dec-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-N-Boc-amino-dec-1-ene is a valuable bifunctional molecule utilized in organic synthesis, particularly in the construction of complex molecules such as ligands, probes, and pharmaceutical intermediates. The presence of a terminal alkene and a Boc-protected amine allows for orthogonal chemical modifications. Accurate and efficient monitoring of reactions involving this substrate is crucial for optimizing reaction conditions, ensuring complete conversion, maximizing yields, and minimizing byproducts.

These application notes provide detailed protocols for the most common analytical techniques used to monitor reactions involving this compound, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

General Reaction Scheme

A common reaction involving this compound is the deprotection of the Boc group to yield the free amine, which can then be used in subsequent coupling reactions. The monitoring of this deprotection is a key application of the following analytical methods.

Analytical Methods

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative, and cost-effective method for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[1]

Experimental Protocol: TLC Monitoring of Boc Deprotection

  • Materials:

    • TLC plates (e.g., silica gel 60 F254)

    • Developing chamber

    • Eluent system (mobile phase)

    • Visualization agent (e.g., ninhydrin stain, potassium permanganate stain)

    • Capillary tubes for spotting

  • Procedure:

    • Prepare the eluent system. A common starting point for Boc-protected amines is a mixture of a non-polar and a moderately polar solvent. For this compound, a mobile phase of 5% methanol in chloroform or ethyl acetate/hexanes (e.g., 30:70) can be a good starting point.[2]

    • Pour the eluent into the developing chamber to a depth of about 0.5 cm, cover, and allow the chamber to saturate with solvent vapors.

    • On the TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.

    • Using a capillary tube, spot a small amount of the starting material (this compound solution), a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.

    • Place the TLC plate in the developing chamber and allow the eluent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front with a pencil, and allow the solvent to evaporate completely.

    • Visualize the spots.

      • UV Light: If the product or starting material is UV active, they can be visualized under a UV lamp (254 nm).

      • Staining:

        • Ninhydrin: This stain reacts with primary amines to produce a characteristic purple spot. It is ideal for detecting the deprotected product. To use, dip the plate in the ninhydrin solution and gently heat it until the color develops.

        • Potassium Permanganate (KMnO₄): This stain reacts with compounds that can be oxidized, such as the double bond in this compound. It will appear as a yellow spot on a purple background.

  • Interpretation:

    • The starting material, this compound, will be less polar than the deprotected amine. Therefore, it will have a higher Rf value (travel further up the plate).

    • The deprotected product, 10-amino-dec-1-ene, will be more polar and will have a lower Rf value.

    • The reaction is complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane.

Data Presentation: TLC Analysis

CompoundMobile Phase (v/v)Rf Value (Approximate)Visualization Method
This compound30% Ethyl Acetate in Hexanes0.7KMnO₄, UV (if applicable)
10-amino-dec-1-ene30% Ethyl Acetate in Hexanes0.2Ninhydrin

Note: Rf values are indicative and can vary based on exact conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a quantitative technique that provides higher resolution and sensitivity than TLC, allowing for the accurate determination of the relative concentrations of reactants, products, and byproducts.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Procedure:

    • Prepare the mobile phases and degas them.

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B).

    • Prepare a sample of the reaction mixture by taking a small aliquot, quenching it if necessary, and diluting it with the initial mobile phase composition.

    • Inject the sample onto the HPLC system.

    • Run a gradient elution to separate the components. A typical gradient might be from 10% B to 90% B over 20 minutes.

    • Monitor the elution profile using a UV detector, typically at 210-220 nm for the amide bond of the Boc group.

  • Interpretation:

    • This compound, being more non-polar, will have a longer retention time than the more polar deprotected amine.

    • The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

    • The percentage conversion can be calculated from the relative peak areas.

Data Presentation: HPLC Analysis

Time (min)% this compound (Peak Area)% 10-amino-dec-1-ene (Peak Area)
01000
305050
601090
120<1>99

Note: This is example data. Actual results will vary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing unequivocal identification of reaction components based on their mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS Analysis

  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source.

    • The LC conditions are typically the same as for HPLC analysis.

  • Procedure:

    • Perform the LC separation as described in the HPLC protocol.

    • The eluent from the LC is directed into the ESI source of the mass spectrometer.

    • Acquire mass spectra in positive ion mode.

  • Interpretation:

    • The expected m/z values for the key components are:

      • This compound (C₁₅H₂₉NO₂): Molecular Weight = 255.40 g/mol .[3][4] Expected [M+H]⁺ = 256.41.

      • 10-amino-dec-1-ene (C₁₀H₂₁N): Molecular Weight = 155.28 g/mol . Expected [M+H]⁺ = 156.29.

    • By monitoring the extracted ion chromatograms for these specific m/z values, the consumption of the starting material and the formation of the product can be tracked with high specificity.

Data Presentation: LC-MS Analysis

CompoundRetention Time (min)Observed [M+H]⁺ (m/z)
This compound~15.2256.4
10-amino-dec-1-ene~5.8156.3

Note: Retention times are column and gradient dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor reaction kinetics by integrating the signals corresponding to the starting material and the product.

Experimental Protocol: ¹H NMR Monitoring

  • Materials:

    • NMR spectrometer

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

    • NMR tubes

  • Procedure:

    • At various time points, take an aliquot of the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent.

    • Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum.

  • Interpretation:

    • This compound:

      • A characteristic singlet for the nine protons of the tert-butyl group of the Boc protector will be observed around δ 1.44 ppm.

      • Signals corresponding to the vinyl protons will be present around δ 4.9-5.0 ppm and δ 5.7-5.9 ppm.

      • A broad signal for the N-H proton will be visible around δ 4.5 ppm.

    • 10-amino-dec-1-ene (after deprotection):

      • The singlet at δ 1.44 ppm corresponding to the Boc group will disappear.

      • The signals for the vinyl protons will remain.

      • The chemical shifts of the protons on the carbon adjacent to the nitrogen will shift.

    • Quantitative Analysis: The percentage conversion can be determined by comparing the integration of the disappearing Boc signal with a stable signal from the decene backbone.

Data Presentation: ¹H NMR Analysis

Time (min)Integration of Boc Signal (δ 1.44 ppm)% Conversion
09.00 (Reference)0%
604.5050%
1800.00100%

Note: This is example data. Actual results will vary.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_monitoring Reaction Monitoring cluster_decision Decision start Start Reaction (e.g., Boc Deprotection) reaction_mixture Reaction Mixture start->reaction_mixture t = 0 aliquot Take Aliquot (at time t) reaction_mixture->aliquot Sampling tlc TLC Analysis aliquot->tlc hplc HPLC/LC-MS Analysis aliquot->hplc nmr NMR Analysis aliquot->nmr decision Reaction Complete? tlc->decision hplc->decision nmr->decision workup Proceed to Work-up and Purification decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->reaction_mixture Monitor at t+Δt

Caption: Workflow for monitoring a chemical reaction.

TLC_Analysis_Logic start Spot TLC Plate (Start Material, Co-spot, Reaction Mixture) develop Develop in Eluent start->develop visualize Visualize Spots (UV, Stain) develop->visualize analyze Analyze Spot Positions (Rf) visualize->analyze complete Reaction Complete (Starting material spot is absent in reaction lane) analyze->complete Yes incomplete Reaction Incomplete (Starting material spot is present) analyze->incomplete No

Caption: Decision process for TLC analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc Protection of 10-aminodec-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the tert-butoxycarbonyl (Boc) protection of 10-aminodec-1-ene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Boc protection of 10-aminodec-1-ene, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time or gently heat the mixture (e.g., to 40°C).[1] - Ensure efficient stirring, especially in biphasic systems.
Reagent degradation: (Boc)₂O is sensitive to moisture.- Use fresh or properly stored di-tert-butyl dicarbonate ((Boc)₂O).
Poor solubility of the amine: 10-aminodec-1-ene is hydrophobic and may not be fully soluble in highly polar solvents.- Choose a suitable solvent or solvent mixture (e.g., THF, Dichloromethane (DCM), or a mixture of water and THF).[1]
Formation of Side Products Di-Boc formation: Use of a strong base or excess (Boc)₂O can lead to the formation of the di-protected amine.[2]- Use a stoichiometric amount of (Boc)₂O (1.0-1.2 equivalents). - Avoid strong bases like 4-dimethylaminopyridine (DMAP) if di-protection is observed.[2] - Consider running the reaction without a base, as the tert-butoxide byproduct can act as a base.[3]
Urea formation: Reaction of the amine with isocyanate impurities in (Boc)₂O or formed in situ.- Use high-purity (Boc)₂O. - Maintain a moderate reaction temperature to minimize isocyanate formation.[4][5]
Difficult Product Isolation/Purification Emulsion during workup: The hydrophobic nature of the product can lead to the formation of emulsions during aqueous extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Filter the mixture through a pad of celite.
Co-elution of impurities: Non-polar impurities may co-elute with the product during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Boc protection of an amine?

A1: The Boc protection of an amine proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and tert-butoxide. The tert-butoxide is a base that deprotonates the now-protonated amine, yielding the final N-Boc protected amine and tert-butanol.[3][6]

Q2: Is a base always necessary for the Boc protection of 10-aminodec-1-ene?

A2: While a base is commonly used to accelerate the reaction and neutralize the acidic byproduct, it is not always strictly necessary.[3] The reaction can proceed without an added base, as the tert-butoxide generated during the reaction is basic enough to deprotonate the amine. For a relatively nucleophilic primary aliphatic amine like 10-aminodec-1-ene, the reaction may proceed efficiently without an external base, which can also help to minimize side reactions like di-Boc formation.[2]

Q3: What is the role of 4-dimethylaminopyridine (DMAP) in Boc protection reactions?

A3: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection, particularly for less reactive amines. However, for a primary aliphatic amine like 10-aminodec-1-ene, DMAP is generally not required and its use can increase the likelihood of di-Boc formation.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).[7] Spot the reaction mixture on a silica gel plate alongside the starting material (10-aminodec-1-ene). Use a suitable eluent system, for example, a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v). The starting amine will have a lower Rf value (travels less up the plate) and can be visualized with a ninhydrin stain (appears as a colored spot). The Boc-protected product will have a higher Rf value and will not stain with ninhydrin. The reaction is complete when the starting material spot is no longer visible.

Data Presentation

The following table summarizes various reaction conditions for the Boc protection of a primary aliphatic amine like 10-aminodec-1-ene, with expected outcomes based on literature precedents.

Condition Solvent Base Temp. (Boc)₂O (equiv.) Expected Yield Potential Side Products Reference(s)
1Dichloromethane (DCM)Triethylamine (TEA)Room Temp.1.1 - 1.2HighLow risk of di-Boc[8][9]
2Tetrahydrofuran (THF)Sodium Bicarbonate (aq)Room Temp.1.1 - 1.3HighMinimal[1][9]
3Methanol (MeOH)NoneRoom Temp.1.1HighVery low risk of di-Boc[2]
4Water/Acetone (9.5:0.5)NoneRoom Temp.1.2HighMinimal, environmentally friendly[10]
5Dichloromethane (DCM)DMAP (catalytic)Room Temp.1.1Very HighIncreased risk of di-Boc[1][2]

Experimental Protocols

Protocol 1: Standard Boc Protection using Triethylamine in Dichloromethane

This protocol describes a standard method for the Boc protection of 10-aminodec-1-ene using triethylamine as a base in an organic solvent.

  • Dissolve the Amine: In a round-bottom flask, dissolve 10-aminodec-1-ene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Add Base: To the stirring solution, add triethylamine (TEA, 1.1-1.5 eq).

  • Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) portion-wise as a solid.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Catalyst-Free Boc Protection in an Aqueous System

This protocol provides an environmentally friendly method for the Boc protection of 10-aminodec-1-ene without the need for an additional base or organic solvent.[10]

  • Prepare Mixture: In a round-bottom flask, add 10-aminodec-1-ene (1 mmol), water (9.5 mL), and acetone (0.5 mL). Stir for a few minutes until the amine is well-suspended.

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol) to the mixture.

  • Reaction: Stir vigorously at room temperature. The reaction is typically complete in 10-20 minutes. Monitor by TLC.

  • Work-up:

    • Add dichloromethane (DCM, 5 mL) to the reaction mixture.

    • Separate the organic layer.

    • Extract the aqueous layer with additional DCM (2 x 5 mL).

    • Combine the organic layers.

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

Reaction_Pathway Amine 10-Aminodec-1-ene Intermediate Tetrahedral Intermediate Amine->Intermediate + (Boc)₂O Boc2O (Boc)₂O Boc2O->Intermediate Product N-Boc-10-aminodec-1-ene Intermediate->Product - t-BuO⁻ + H⁺ Byproducts CO₂ + t-BuOH Intermediate->Byproducts decomposition

Caption: Reaction pathway for the Boc protection of 10-aminodec-1-ene.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Amine + Solvent + Base (optional) Add_Boc Add (Boc)₂O Reagents->Add_Boc Stir Stir & Monitor (TLC) Add_Boc->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure N-Boc-10-aminodec-1-ene Purify->Product

Caption: General experimental workflow for Boc protection.

Troubleshooting_Tree Start Low Yield? Check_TLC Check TLC for Starting Material Start->Check_TLC Yes_SM Yes Check_TLC->Yes_SM No_SM No Check_TLC->No_SM Side_Products Side Products Observed? Yes_SP Yes Side_Products->Yes_SP No_SP No Side_Products->No_SP Incomplete_Rxn Incomplete Reaction: - Increase Time/Temp - Check Reagents Yes_SM->Incomplete_Rxn No_SM->Side_Products Optimize_Cond Optimize Conditions: - Reduce (Boc)₂O - Change Base Yes_SP->Optimize_Cond Workup_Loss Product Loss during Workup: - Check Extraction/Purification No_SP->Workup_Loss

Caption: Troubleshooting decision tree for low yield in Boc protection.

References

Technical Support Center: Synthesis of 10-N-Boc-amino-dec-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10-N-Boc-amino-dec-1-ene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the protection of the primary amine of 10-aminodec-1-ene using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a base to yield the desired N-Boc protected product.

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: Several side reactions can occur, leading to impurities in your final product. The most common include:

  • Formation of N,N-di-Boc-amino-dec-1-ene: This occurs when the amine nitrogen is acylated twice by (Boc)₂O.

  • Urea formation: This can happen if the Boc-protected amine reacts with another amine molecule, particularly under certain conditions or if an isocyanate intermediate is formed.[1]

  • Isocyanate formation: Although less common under standard conditions, isocyanates can be generated from Boc-protected amines and lead to urea byproducts.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the starting material (10-aminodec-1-ene), the (Boc)₂O, and the reaction mixture on a TLC plate, you can observe the consumption of the starting amine and the appearance of the product spot. A ninhydrin stain can be used to visualize the primary amine starting material, which will show a distinct color, while the Boc-protected product will not react with ninhydrin in the same way.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the Boc protection of 10-aminodec-1-ene.

Materials:

  • 10-aminodec-1-ene

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Sodium bicarbonate (aqueous solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 10-aminodec-1-ene (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with 1M HCl (optional, to remove excess amine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Synthesis Workflow

Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products 10-aminodec-1-ene 10-aminodec-1-ene Reaction Reaction in Solvent (e.g., DCM) 10-aminodec-1-ene->Reaction (Boc)2O (Boc)₂O (Boc)2O->Reaction Base Base (e.g., TEA) Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Side_Products Side Products Purification->Side_Products

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Incomplete reaction (starting amine remains) 1. Insufficient (Boc)₂O. 2. Inadequate reaction time or temperature. 3. Deactivated (Boc)₂O due to moisture.1. Add a slight excess (1.1-1.2 equivalents) of (Boc)₂O. 2. Allow the reaction to stir for a longer period or gently warm it. 3. Use fresh, high-quality (Boc)₂O and anhydrous solvent.
Formation of N,N-di-Boc-amino-dec-1-ene 1. Use of a strong, non-nucleophilic base in excess. 2. High reaction temperature. 3. Prolonged reaction time with excess (Boc)₂O.1. Use a milder base like sodium bicarbonate or limit the amount of strong base. 2. Maintain the reaction at room temperature or below. 3. Monitor the reaction closely by TLC and stop it once the starting amine is consumed.
Presence of urea byproducts 1. Formation of an isocyanate intermediate.[1] 2. Reaction of the product with unreacted starting amine.1. Ensure the reaction is run at a controlled temperature and avoid overly harsh conditions. 2. Use a slight excess of (Boc)₂O to ensure all the starting amine reacts.
Difficulty in purification 1. Close polarity of the product and side products. 2. Oily nature of the product.1. Use a shallow gradient during column chromatography for better separation. 2. Ensure the crude product is thoroughly dried before purification.

Troubleshooting Workflow

Troubleshooting Workflow Start Reaction Outcome Analysis Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products Detected? Incomplete->SideProducts No Sol_Incomplete Increase (Boc)₂O Extend Reaction Time Use Anhydrous Conditions Incomplete->Sol_Incomplete Yes DiBoc Di-Boc Product? SideProducts->DiBoc Yes Success Successful Synthesis SideProducts->Success No Urea Urea Byproduct? DiBoc->Urea No Sol_DiBoc Use Milder Base Control Temperature Monitor Reaction Closely DiBoc->Sol_DiBoc Yes PurificationIssue Purification Difficulty? Urea->PurificationIssue No Sol_Urea Control Temperature Use Excess (Boc)₂O Urea->Sol_Urea Yes PurificationIssue->Success No Sol_Purification Optimize Chromatography Ensure Dry Product PurificationIssue->Sol_Purification Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Data on Potential Side Products

While specific quantitative data for the formation of side products in the synthesis of this compound is not extensively reported, the following table summarizes the key characteristics of the most likely impurities based on general knowledge of Boc protection reactions.

Side Product Molecular Formula Molecular Weight ( g/mol ) Key Identifying Features Typical Elution Profile (Normal Phase Chromatography)
N,N-di-Boc-amino-dec-1-ene C₂₀H₃₇NO₄355.51Less polar than the desired product. Will not stain with ninhydrin.Elutes earlier than the desired product (less polar).
N,N'-bis(dec-9-en-1-yl)urea C₂₁H₄₀N₂O336.56More polar than the desired product. May be visible with certain stains on TLC.Elutes later than the desired product (more polar).

References

Technical Support Center: Purification of 10-N-Boc-amino-dec-1-ene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 10-N-Boc-amino-dec-1-ene using column chromatography. This resource offers a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.

Experimental Protocol

A detailed methodology for the purification of this compound by column chromatography is provided below. This protocol is a general guideline and may require optimization based on the specific reaction mixture and desired purity.

Objective: To purify this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-hexane, ethyl acetate, triethylamine (Et3N)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO4) stain

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved mixture onto a TLC plate.

    • Develop the TLC plate using a solvent system of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate ratio.

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate to identify the product and impurities. The less polar spots will be higher up the plate.

  • Column Preparation (Slurry Packing Method):

    • Choose an appropriate size glass column based on the amount of crude material to be purified.

    • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.1% triethylamine).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

    • Alternatively, for less soluble samples, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 98:2 hexane:ethyl acetate + 0.1% Et3N).

    • Collect fractions in separate tubes.

    • Monitor the separation by collecting small aliquots from the fractions and running TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate if the product is not eluting. For example, move from 98:2 to 95:5, then 90:10 hexane:ethyl acetate. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the amine on the silica gel.[1]

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure product by TLC.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of this compound.

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate (Gradient) + 0.1% Et3N
Initial Eluent Ratio 98:2 (Hexane:Ethyl Acetate)
Final Eluent Ratio 90:10 (Hexane:Ethyl Acetate)
TLC Rf of Product ~0.3-0.4 in 9:1 Hexane:Ethyl Acetate
Detection Method UV (254 nm) and KMnO4 stain

Troubleshooting Guide

Question: The product is not moving off the baseline on the TLC plate.

Answer: This indicates that the eluent is not polar enough. To increase the polarity of the mobile phase, increase the proportion of ethyl acetate. For example, try an 8:2 or 7:3 hexane:ethyl acetate mixture. If the compound still does not move, a more polar solvent system, such as dichloromethane/methanol, may be necessary, though this is less common for relatively non-polar compounds like this compound.

Question: The product spot on the TLC plate is streaking or tailing.

Answer: Tailing is a common issue when purifying amines on silica gel due to the interaction of the basic amine with the acidic silica. To resolve this, add a small amount of a basic modifier, such as triethylamine (Et3N), to the mobile phase. A concentration of 0.1% to 1% Et3N is typically sufficient to suppress this interaction and result in sharper spots and better separation.[1]

Question: The separation between the product and an impurity is poor.

Answer: To improve separation (resolution), you can try the following:

  • Optimize the Solvent System: Use a shallower gradient or run the column isocratically (with a single solvent mixture) with a solvent system that gives a good separation on the TLC plate (ideally, with a difference in Rf values of at least 0.1).

  • Use a Longer Column: A longer column provides more surface area for interaction, which can improve separation.

  • Finer Silica Gel: Using silica gel with a smaller particle size can increase the number of theoretical plates and improve resolution.

  • Dry Loading: If the sample was loaded in a solvent that is too polar, it can cause band broadening. Try adsorbing the sample onto silica gel (dry loading).

Question: The Boc protecting group is being removed during chromatography.

Answer: The Boc group is generally stable on silica gel.[1] However, highly acidic conditions can lead to its removal.[2] Standard silica gel is slightly acidic. If you suspect deprotection is occurring, you can use deactivated or neutral silica gel. Alternatively, ensuring the presence of a small amount of triethylamine in your eluent will neutralize the silica surface and protect the Boc group.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding triethylamine to the mobile phase?

A1: Triethylamine is a base that is added to the mobile phase to prevent the tailing of amine-containing compounds on the acidic silica gel stationary phase. It does this by neutralizing the acidic silanol groups on the silica surface, which would otherwise interact with the basic amine, leading to poor peak shape and separation.[1]

Q2: How do I choose the initial solvent system for the column?

A2: The ideal starting solvent system is one in which the desired compound has an Rf value of approximately 0.2-0.3 on a TLC plate. This ensures that the compound will move down the column at a reasonable rate while allowing for good separation from impurities.

Q3: Can I reuse my column?

A3: While it is technically possible to wash and reuse a silica gel column, it is generally not recommended for high-purity applications. Impurities from previous runs may not be completely removed and could contaminate your current purification. For routine purifications where the same separation is performed repeatedly, column reuse may be acceptable after thorough washing.

Q4: My purified product still shows impurities by NMR. What went wrong?

A4: This could be due to several factors:

  • Co-elution: An impurity may have a very similar polarity to your product and co-eluted with it. Re-purification with a different solvent system or a different chromatographic technique (e.g., reversed-phase chromatography) may be necessary.

  • Fraction Collection: The fractions containing the pure product may have been contaminated with adjacent fractions containing impurities. More careful fraction collection based on TLC analysis is required.

  • Compound Instability: The compound may be unstable and degrading over time. Ensure proper storage conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis of Crude column_prep Column Packing tlc->column_prep sample_prep Sample Preparation column_prep->sample_prep loading Sample Loading sample_prep->loading elution Elution & Fraction Collection loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation final_product Purified Product evaporation->final_product

Caption: Experimental workflow for the column chromatography purification of this compound.

References

preventing polymerization of 10-N-Boc-amino-dec-1-ene during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-N-Boc-amino-dec-1-ene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the storage and handling of this compound, with a primary focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is a chemical compound featuring a terminal alkene (dec-1-ene) and a Boc-protected amine.[1][2] The terminal double bond makes the molecule susceptible to polymerization, a process where individual monomer units link together to form long chains or networks. This reaction can be initiated by factors such as heat, light, oxygen, or the presence of radical initiators.[3]

Q2: What are the visible signs of polymerization during storage?

Initial polymerization may not be visually apparent. However, as the process advances, you may observe the following:

  • An increase in the viscosity of the liquid.

  • The formation of a gel-like substance or solid precipitate.

  • A change in the color of the compound.

Q3: What are the recommended storage conditions for this compound?

To minimize the risk of polymerization, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably in a freezer at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen which can initiate radical polymerization.[3]

  • Light: Keep the compound in an amber or opaque vial to protect it from light, which can also trigger polymerization.

  • Inhibitors: For extended storage, the addition of a polymerization inhibitor is strongly recommended.

Q4: Which polymerization inhibitors are suitable for this compound and at what concentration?

Commonly used inhibitors for alkenes are radical scavengers. For this compound, the following inhibitors are recommended:

  • Butylated hydroxytoluene (BHT)

  • 4-Methoxyphenol (MEHQ)

These are typically effective at concentrations ranging from 100 to 1000 ppm.[4] The optimal concentration can be user-determined based on the intended storage duration and conditions. It is crucial to note that MEHQ often requires the presence of dissolved oxygen to be an effective inhibitor.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Increased Viscosity or Solidification - Thermal Polymerization: Storage temperature is too high. - Radical-Initiated Polymerization: Presence of oxygen or other radical sources. - Inhibitor Depletion: The added inhibitor has been consumed over time.- Immediately cool the sample to -20°C to slow down the reaction. - Ensure the storage container is properly sealed under an inert atmosphere (Argon or Nitrogen). - If the material is still usable, consider adding a fresh solution of an appropriate inhibitor (BHT or MEHQ). - Verify the purity of the material using the analytical methods described below.
Discoloration of the Compound - Oxidation or Degradation: Exposure to air or impurities. - Side Reactions: The presence of contaminants may be catalyzing side reactions.- Check the integrity of the container seal. - Re-evaluate the inertness of the storage atmosphere. - Purify a small sample to see if the color can be removed. If so, consider repurification of the bulk material.
Inconsistent Experimental Results - Partial Polymerization: The presence of oligomers can affect reactivity and stoichiometry. - Degradation of Boc Group: Although generally stable, prolonged storage under improper conditions (e.g., acidic contaminants) could lead to partial deprotection.- Before use, confirm the purity and integrity of the compound using NMR or FTIR spectroscopy. - Perform a quality control check to detect the presence of oligomers.

Data Summary Table

Parameter Recommendation Rationale
Storage Temperature -20°C (long-term), 2-8°C (short-term)Reduces the rate of thermal polymerization.
Storage Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and radical formation initiated by oxygen.[3]
Light Protection Amber or opaque vialPrevents light-induced polymerization.
Inhibitor BHT or MEHQScavenges free radicals to prevent the initiation of polymerization.[1]
Inhibitor Concentration 100 - 1000 ppmEffective range for inhibiting polymerization in similar compounds.[4]

Experimental Protocols

Protocol 1: Quality Control Check for Polymerization using ¹H NMR Spectroscopy

Objective: To detect the presence of oligomers or polymers in a sample of this compound.

Methodology:

  • Sample Preparation: Prepare a standard concentration solution of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic peaks of the monomer. The vinyl protons of the terminal alkene will appear in the range of 4.9-5.8 ppm.[6] The protons of the CH₂ group adjacent to the nitrogen will also have a characteristic shift.

    • Polymerization leads to the disappearance or significant reduction of the vinyl proton signals.

    • The appearance of broad signals in the aliphatic region (1.2-1.6 ppm) where sharp multiplets are expected can indicate the formation of a polymer.

Protocol 2: Monitoring Polymerization using FTIR Spectroscopy

Objective: To monitor the consumption of the alkene functional group as an indicator of polymerization.

Methodology:

  • Sample Preparation: Place a small drop of the liquid sample between two KBr plates or use an ATR-FTIR setup.

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-650 cm⁻¹.

  • Data Analysis:

    • Identify the C=C stretching peak of the terminal alkene, which is typically observed around 1640-1650 cm⁻¹.[7][8]

    • Monitor the intensity of this peak. A decrease in the peak's intensity over time indicates the consumption of the double bond and thus, polymerization.[7]

    • For quantitative analysis, the peak area can be compared to an internal standard or a stable peak in the molecule that is unaffected by polymerization.

Protocol 3: Viscosity Measurement for Polymerization Detection

Objective: To detect an increase in viscosity as a sign of polymerization.

Methodology:

  • Instrumentation: Use a viscometer suitable for small sample volumes.[9]

  • Measurement:

    • Equilibrate the sample to a consistent temperature before measurement, as viscosity is temperature-dependent.[9]

    • Measure the viscosity of a fresh, unpolymerized sample to establish a baseline.

    • Periodically measure the viscosity of the stored sample under the same conditions.

  • Data Analysis: A significant increase in viscosity compared to the baseline indicates the formation of oligomers or polymers.[2][10]

Diagrams

TroubleshootingWorkflow Troubleshooting Polymerization of this compound start Issue Observed: Increased Viscosity or Solidification check_storage Review Storage Conditions: - Temperature > -20°C? - Exposed to Air/Light? start->check_storage check_inhibitor Check for Inhibitor: - Was an inhibitor added? - Is it depleted? start->check_inhibitor analytical_qc Perform Analytical QC: - ¹H NMR - FTIR - Viscosity Measurement check_storage->analytical_qc If conditions were improper check_inhibitor->analytical_qc If inhibitor status is unknown polymer_detected Polymerization Confirmed analytical_qc->polymer_detected Positive no_polymer No Significant Polymerization Detected analytical_qc->no_polymer Negative action_cool Action: Immediately cool to -20°C and store under inert gas. polymer_detected->action_cool action_add_inhibitor Action: Add fresh inhibitor (BHT or MEHQ, 100-1000 ppm). polymer_detected->action_add_inhibitor action_reassess Re-evaluate other causes: - Contamination? - Purity issues? no_polymer->action_reassess end_use Decision: Use with caution or consider repurification. action_cool->end_use action_add_inhibitor->end_use action_reassess->end_use

Caption: Troubleshooting workflow for suspected polymerization.

StorageProtocol Recommended Storage Protocol for this compound receive Receive Compound prepare Prepare for Storage receive->prepare add_inhibitor Add Inhibitor (Optional for long-term): BHT or MEHQ (100-1000 ppm) prepare->add_inhibitor inert_atm Flush with Inert Gas (Argon or Nitrogen) add_inhibitor->inert_atm seal Seal in Opaque/Amber Vial inert_atm->seal log Log Storage Date & Conditions seal->log store Store at Recommended Temperature: -20°C (Long-term) 2-8°C (Short-term) qc_check Periodic QC Check: (e.g., every 6 months) store->qc_check qc_check->store If OK log->store

References

Technical Support Center: Synthesis of N-Boc Protected Amino Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Boc protected amino alkenes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Boc protected amino alkenes, offering potential causes and solutions to improve reaction outcomes.

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Incomplete Reaction: Insufficient (Boc)₂O, suboptimal base, low temperature, or short reaction time can lead to unreacted starting material.[1]1a. Adjust Stoichiometry: Use a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents. 1b. Optimize Base: Ensure an appropriate base (e.g., triethylamine, diisopropylethylamine) is used in sufficient quantity (at least 1 equivalent for amine salts). For weakly nucleophilic amines, a stronger base might be necessary. 1c. Increase Temperature: Gently warming the reaction can increase the rate, but monitor for side products.[2] 1d. Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and allow it to proceed until the starting material is consumed.
2. Low Amine Reactivity: Sterically hindered amines or electron-deficient amines (less common for amino alkenes) react slower.2a. Use a Catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[2] Other catalysts like iodine or silica-supported perchloric acid have also been reported.[2][3] 2b. Optimize Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective. For some amines, alcoholic solvents like methanol can enhance the reaction rate.[2]
3. Poor Solubility: The amine starting material may not be fully dissolved in the chosen solvent.3a. Change Solvent System: Use a solvent or a co-solvent system (e.g., THF/water, dioxane/water) that ensures all reactants are in solution.[4]
Formation of Multiple Products 1. Di-Boc Protection: Primary amines can react with two equivalents of (Boc)₂O, especially with a large excess of the reagent and a strong base.1a. Control Stoichiometry: Use a controlled amount of (Boc)₂O (around 1.1 equivalents).[2] 1b. Use Milder Conditions: Employ a milder base and/or lower reaction temperature.
2. Urea Formation: This can occur if the amine reacts with isocyanate impurities in the (Boc)₂O.2a. Use High-Purity Reagents: Ensure high-purity (Boc)₂O is used. 2b. Anhydrous Conditions: Perform the reaction under anhydrous conditions to minimize the formation of isocyanates.[1]
3. Side Reactions Involving the Alkene: While generally stable, the alkene functionality could potentially react under harsh conditions.3a. Use Mild Conditions: Avoid strongly acidic or oxidizing conditions that are generally not used for Boc protection. Standard Boc protection conditions are typically compatible with an alkene moiety.
Difficult Purification 1. Excess (Boc)₂O: Unreacted Boc anhydride can co-elute with the product.1a. Quench Excess Reagent: Before workup, add a nucleophile like a small amount of an amine (e.g., a few drops of piperidine or ethanolamine) to consume excess (Boc)₂O. 1b. Aqueous Workup: A mild basic wash (e.g., dilute NaHCO₃ solution) during the aqueous workup can help hydrolyze residual (Boc)₂O.
2. Product Loss During Chromatography: The polarity of the N-Boc protected amino alkene might lead to streaking or poor recovery from silica gel.2a. Optimize Eluent: Use a more polar eluent system or add a small amount of a modifier like triethylamine to the eluent to improve peak shape and recovery. 2b. Alternative Purification: Consider other purification methods like crystallization or distillation if applicable.

Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for N-Boc protection?

A base is not always strictly required. The reaction can proceed without an added base, as the tert-butoxide generated as a byproduct is basic enough to deprotonate the amine. However, for less nucleophilic amines or to accelerate the reaction, a base is commonly recommended.[2]

Q2: What is the role of 4-(dimethylamino)pyridine (DMAP) in the reaction?

DMAP is a highly effective nucleophilic catalyst that can significantly speed up the Boc protection, especially for less reactive amines. It reacts with (Boc)₂O to form a more reactive intermediate that is more readily attacked by the amine. However, care should be taken as it can also promote side reactions like di-Boc protection.[2]

Q3: Can the alkene group in my amino alkene be affected by the reaction conditions?

Under standard N-Boc protection conditions, which are generally mild and slightly basic or neutral, the alkene double bond is typically stable and does not participate in side reactions. It is important to avoid strongly acidic conditions during the protection step, which are generally not employed for this reaction anyway.

Q4: What is the best solvent for N-Boc protection of an amino alkene?

The choice of solvent depends on the solubility of the specific amino alkene. Common and effective solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and ethyl acetate. For some substrates, a catalyst-free reaction in a water-acetone mixture has been shown to be very efficient and environmentally friendly, yielding clean products with short reaction times.[5]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be easily monitored by Thin Layer Chromatography (TLC). The starting amine and the N-Boc protected product will have different Rf values. Staining with ninhydrin is useful for visualizing the primary or secondary amine starting material, which will appear as a colored spot, while the protected amine will not be stained by ninhydrin.

Data Presentation

The following tables summarize yield data for N-Boc protection of various amines under different conditions, which can serve as a reference for optimizing the synthesis of N-Boc protected amino alkenes.

Table 1: Comparison of Yields for N-Boc Protection of Aniline under Different Solvent Conditions

EntrySolventYield (%)
1Dichloromethane (DCM)95
2Toluene80
3Acetonitrile (CH₃CN)80
4Solvent-free~100

Reaction Conditions: Aniline (1 mmol), (Boc)₂O (1 mmol), Amberlite-IR 120 (15% w/w), room temperature, 1 min.[1]

Table 2: Yields for Catalyst-Free N-Boc Protection of Various Amines in Water-Acetone

EntryAmineTime (min)Yield (%)
1Benzylamine898
2Aniline1096
3Pyrrolidine898
4Piperidine898
5Morpholine897

Reaction Conditions: Amine (1 mmol), (Boc)₂O (1 mmol), Water:Acetone (9.5:0.5), room temperature.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Alkene

  • Dissolve the Amine: In a round-bottom flask, dissolve the amino alkene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.

  • Add Base: Add a base, such as triethylamine (1.1-1.5 eq), to the solution.

  • Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) either as a solid in one portion or as a solution in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. Reactions are often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or DCM.

  • Wash: Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.[4]

Protocol 2: Catalyst-Free N-Boc Protection in Water-Acetone

  • Prepare Mixture: In a round-bottom flask, add the amino alkene (1 mmol), distilled water (9.5 mL), and acetone (0.5 mL). Stir for a few minutes until the amine is dissolved or well-suspended.

  • Add Boc Anhydride: Add (Boc)₂O (1.2 mmol) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically fast, often completing in 10-20 minutes. Monitor by TLC.

  • Work-up: Add dichloromethane (DCM, 5 mL) to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional DCM.

  • Dry and Concentrate: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amino Alkene in Solvent add_base Add Base (e.g., TEA) start->add_base add_boc Add (Boc)₂O add_base->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC stir->monitor Periodically monitor->stir Incomplete concentrate Concentrate monitor->concentrate Complete redissolve Redissolve in Organic Solvent concentrate->redissolve wash Aqueous Wash (Acid, Base, Brine) redissolve->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography) dry->purify product Final Product purify->product troubleshooting_workflow start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion check_side_products Check TLC/NMR for Side Products check_conversion->check_side_products No incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes side_reactions Side Reactions check_side_products->side_reactions Yes purification_issue Purification Issue check_side_products->purification_issue No solution_incomplete Increase time/temp Adjust stoichiometry Add catalyst (DMAP) incomplete_reaction->solution_incomplete solution_side_reactions Control stoichiometry Use milder base Anhydrous conditions side_reactions->solution_side_reactions solution_purification Optimize chromatography Quench excess (Boc)₂O purification_issue->solution_purification

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection with TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection?

Incomplete Boc deprotection can arise from several factors, often related to the specific substrate, reaction conditions, or reagent quality. The primary reasons include:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low to effectively cleave the Boc group. The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow down the reaction.[1][2]

  • Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration. While many deprotections are complete within 30 minutes to 2 hours, sterically hindered amino acids or complex peptide sequences might require longer reaction times.[1]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of TFA, slowing the rate of cleavage.[3]

  • Poor Resin Swelling (in Solid-Phase Peptide Synthesis): For solid-phase synthesis, if the resin does not swell properly in the deprotection solvent (e.g., dichloromethane - DCM), the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[4] Interestingly, 100% TFA can sometimes cause less resin swelling than a 55% TFA solution in DCM, which may result in lower purity peptides.[4][5]

  • Peptide Aggregation: In solid-phase peptide synthesis, the growing peptide chains can sometimes aggregate and form secondary structures, which can physically block the N-terminus and prevent complete deprotection.

  • Reagent Quality: The purity of TFA is crucial. TFA is hygroscopic, and the presence of water can reduce its effective acidity. Always use fresh, high-purity TFA.

Q2: How can I detect and quantify incomplete Boc deprotection?

Several analytical techniques can be used to monitor the progress of the deprotection reaction and identify incomplete removal of the Boc group:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative method to monitor the disappearance of the starting material and the appearance of the deprotected product. By comparing the peak areas, you can determine the percentage of conversion. In peptide synthesis, incomplete deprotection can lead to the formation of deletion sequences, which will appear as separate peaks in the chromatogram.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is ideal for confirming the identity of the starting material, the desired product, and any side products. An incomplete deprotection will be evident by the presence of a mass corresponding to the Boc-protected compound.[6]

  • Kaiser Test (for Solid-Phase Peptide Synthesis): The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin. A positive result (a blue color) indicates that the Boc group has been successfully removed. A negative or weak positive result suggests that the deprotection is incomplete. However, this test is not suitable for N-terminal proline residues.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method to monitor the reaction's progress. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value.[1]

Q3: What are scavengers, and why are they essential during Boc deprotection with TFA?

During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation is generated.[4] This carbocation is a potent electrophile and can lead to undesirable side reactions by alkylating nucleophilic residues in your peptide or molecule, such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[3]

Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" these reactive tert-butyl cations before they can modify your product.[3] The choice of scavenger depends on the amino acid composition of your peptide.

Data Presentation

Table 1: Illustrative Impact of TFA Concentration and Time on Deprotection Efficiency

The following table provides an illustrative summary of how TFA concentration and reaction time can influence the efficiency of Boc deprotection for a model peptide, as monitored by HPLC. Actual results may vary depending on the specific substrate and reaction conditions.

% TFA in DCM (v/v)Reaction TimeDeprotection Efficiency (%)Notes
20%2 hours~85%A milder condition that may require longer reaction times for complete deprotection.[7]
50%30 minutes>95%A common and generally effective condition for most substrates.[7]
55%30 minutes>98%Often cited as optimal for solid-phase synthesis due to improved resin swelling compared to 100% TFA.[5]
100% (Neat)5-15 minutes>99%Very rapid deprotection, but may increase the risk of side products if proper scavengers are not used. Can also lead to poor resin swelling.[5][7]
Table 2: Effectiveness of Scavenger Cocktails in Preventing Side Reactions

This table summarizes the effectiveness of different scavenger cocktails in minimizing the S-tert-butylation of a model cysteine-containing peptide, as determined by HPLC analysis of the crude product after cleavage.[2][8][9]

Cleavage Cocktail Composition (v/v)% Desired Peptide% S-tert-butylated PeptidePrimary Scavenger(s) and Their Role
95% TFA / 5% H₂O75%25%Water: Acts as a proton source and can quench the tert-butyl cation.
95% TFA / 2.5% H₂O / 2.5% TIS90%10%Triisopropylsilane (TIS): A very effective carbocation scavenger, reducing it to isobutane.
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%Thioanisole: Protects Met and Trp residues. Ethanedithiol (EDT): Protects Cys and Trp residues.
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5)>98%<2%A robust cocktail providing comprehensive protection for multiple sensitive residues.[9]

Data is illustrative and based on literature reports. Actual percentages will vary based on the peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Boc Deprotection with TFA
  • Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) (e.g., 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v). If the substrate contains sensitive residues (e.g., Trp, Met, Cys), add the appropriate scavenger(s) (see Table 2).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).

    • The resulting amine TFA salt can often be used directly in the next step.

    • Alternatively, to obtain the free amine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: Monitoring Boc Deprotection by LC-MS
  • Instrumentation: Use a standard HPLC system with a C18 column coupled to an electrospray ionization (ESI) mass spectrometer.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Employ a suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

  • Procedure:

    • At various time points during the deprotection reaction (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in the initial mobile phase composition.

    • Inject the diluted sample into the LC-MS system.

    • Monitor the disappearance of the peak corresponding to the mass of the Boc-protected starting material and the appearance of the peak for the deprotected product. Quantify the respective peak areas to determine the reaction progress.

Mandatory Visualizations

G Troubleshooting Incomplete Boc Deprotection start Start: Incomplete Deprotection (Detected by HPLC/LC-MS/Kaiser Test) check_conditions Review Reaction Conditions: - TFA Concentration? - Reaction Time? - Temperature? start->check_conditions increase_tfa Increase TFA Concentration (e.g., from 20% to 50%) check_conditions->increase_tfa Low Conc. extend_time Extend Reaction Time (Monitor by LC-MS) check_conditions->extend_time Short Time check_substrate Substrate-Specific Issues? - Steric Hindrance? - Peptide Aggregation? - Poor Resin Swelling? check_conditions->check_substrate Standard increase_tfa->check_substrate extend_time->check_substrate stronger_acid Consider Stronger Acid System (e.g., 4M HCl in Dioxane) check_substrate->stronger_acid Steric Hindrance optimize_swelling Optimize Resin Swelling (e.g., use 55% TFA in DCM) check_substrate->optimize_swelling Poor Swelling side_reactions Side Reactions Observed? (+56 Da, +16 Da, etc.) check_substrate->side_reactions No stronger_acid->side_reactions optimize_swelling->side_reactions add_scavengers Add/Optimize Scavengers (TIS, EDT, Thioanisole, etc.) side_reactions->add_scavengers Yes complete Deprotection Complete side_reactions->complete No add_scavengers->complete

Caption: A troubleshooting workflow for diagnosing and resolving incomplete Boc deprotection.

G Mechanism of Boc Deprotection and Scavenger Action cluster_deprotection Boc Deprotection Pathway cluster_side_reaction Undesired Side Reaction cluster_scavenger Scavenger Intervention (Desired) Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation (Reactive Electrophile) Protonated_Boc->tBu_Cation Elimination Free_Amine Deprotected Amine (Product) Carbamic_Acid->Free_Amine - CO2 Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product Trapped_Cation Trapped Cation (e.g., Isobutane) tBu_Cation->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Product Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation

Caption: Mechanism of TFA-mediated Boc deprotection and the role of scavengers in preventing side reactions.

References

Technical Support Center: Purification Strategies for Boc-Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities found after a Boc protection reaction?

The main impurities are typically unreacted di-tert-butyl dicarbonate (Boc-anhydride), and its primary byproduct, tert-butanol. Carbon dioxide is also generated but is a gas and is usually vented from the reaction vessel.[1][2]

Q2: How can I detect the presence of unreacted Boc-anhydride in my reaction mixture?

Unreacted Boc-anhydride can be identified using a few methods:

  • ¹H NMR Spectroscopy: A characteristic singlet peak for the tert-butyl group of Boc-anhydride will be present.[1]

  • Thin Layer Chromatography (TLC): While useful, Boc-anhydride may not be visible with all stains, such as ninhydrin.[1]

  • Odor: A distinctive "Boc" smell can also indicate its presence.[1]

Q3: Is it possible to remove Boc-anhydride and tert-butanol by evaporation?

Yes, due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or by placing the sample under a high vacuum for an extended period.[1][3] This method is particularly effective for products that are not volatile.[1]

Q4: Will a standard aqueous workup remove Boc-anhydride?

Boc-anhydride is insoluble in water and generally stable to neutral water washes.[1] However, vigorous washing with a saturated sodium bicarbonate solution can help hydrolyze and remove it.[1][3] A typical aqueous workup for a Boc protection reaction involves sequential washes with a weak acid (like 5% citric acid or 1M HCl), water, saturated sodium bicarbonate solution, and finally brine.[4]

Troubleshooting Guide

Issue 1: Residual Boc-Anhydride Detected After Standard Workup

If you still detect Boc-anhydride after a standard aqueous workup, consider the following troubleshooting steps.

Boc_Anhydride_Removal_Workflow start Residual Boc-Anhydride Detected method_selection Select Removal Method start->method_selection quenching Chemical Quenching method_selection->quenching Product is not volatile and stable to imidazole evaporation High Vacuum Evaporation method_selection->evaporation Product is not volatile chromatography Flash Column Chromatography method_selection->chromatography Other methods fail or high purity is required end Pure Product quenching->end evaporation->end chromatography->end Purification_Pathway cluster_0 Initial State cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) cluster_3 Final State Impure_Product Crude Reaction Mixture (Product + Boc₂O + Byproducts) Aqueous_Workup Aqueous Workup Impure_Product->Aqueous_Workup Check_Purity Analyze Purity (TLC, NMR) Aqueous_Workup->Check_Purity Quenching Chemical Quenching Check_Purity->Quenching Boc₂O remains Evaporation High Vacuum Check_Purity->Evaporation Volatile impurities Chromatography Chromatography Check_Purity->Chromatography High purity needed Pure_Product Pure Boc-Protected Product Check_Purity->Pure_Product Purity Acceptable Quenching->Pure_Product Evaporation->Pure_Product Chromatography->Pure_Product

References

Technical Support Center: Scaling Up the Synthesis of 10-N-Boc-amino-dec-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10-N-Boc-amino-dec-1-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up this important chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or Inconsistent Yields

  • Question: We are experiencing lower than expected yields upon scaling up the reaction from lab (gram) to pilot (kilogram) scale. What are the likely causes and how can we mitigate this?

  • Answer: Low yields on a larger scale can stem from several factors. Incomplete reactions are a common culprit. Ensure that the stoichiometry of the di-tert-butyl dicarbonate ((Boc)₂O) is maintained; a slight excess (around 1.1 to 1.5 equivalents) is often optimal to drive the reaction to completion.[1] Inadequate mixing in larger reactors can lead to localized areas of low reagent concentration, hindering the reaction. Verify that your reactor's agitation is sufficient to maintain a homogeneous mixture. The choice and amount of base are also critical; for a less nucleophilic amine, a stronger base or a catalyst like 4-(dimethylamino)pyridine (DMAP) might be necessary to accelerate the reaction.[1][2] Finally, product loss during aqueous work-up can be more significant at scale. To minimize this, reduce the volume of aqueous washes and consider back-extracting the aqueous layers with your organic solvent.[3]

Issue 2: Formation of Side Products

  • Question: Our scaled-up batches show significant impurities, particularly a higher molecular weight byproduct. What is this and how can we prevent its formation?

  • Answer: The most common byproduct in the Boc protection of primary amines is the N,N-di-Boc derivative, where two Boc groups are attached to the nitrogen atom. This is more likely to occur when a large excess of (Boc)₂O and a strong base are used.[1] To prevent this, carefully control the stoichiometry of (Boc)₂O to approximately 1.1 equivalents.[1] Another potential side product is the formation of ureas, which can arise from isocyanate impurities in the (Boc)₂O or in situ formation, especially with sterically hindered amines.[1][3] Using high-purity (Boc)₂O and ensuring anhydrous reaction conditions can minimize urea formation.[3]

Issue 3: Challenges with Work-up and Purification

  • Question: We are struggling with the purification of this compound on a large scale. Column chromatography is not feasible for our target throughput. What are our options?

  • Answer: Large-scale purification of non-polar compounds like this compound can be challenging. Crystallization is a highly effective, scalable, and economical alternative to chromatography.[4] A common strategy involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, potentially with the addition of a seed crystal, to induce the formation of pure crystals.[4][5] For oily products, a technique involving the addition of a seed crystal to the concentrated oil followed by slurrying with a non-polar solvent like n-hexane or diethyl ether can be effective.[4][5]

  • Question: During the aqueous work-up of our large-scale reaction, we are observing persistent emulsions. How can we break these emulsions?

  • Answer: Emulsion formation is a common issue when scaling up reactions involving both aqueous and organic phases. To break emulsions, you can try adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase, or a small amount of a different organic solvent to change the polarity of the organic phase. Gentle stirring or allowing the mixture to stand for an extended period can also help. In some cases, filtration through a pad of celite can be effective.

Frequently Asked Questions (FAQs)

Reaction Conditions

  • Q1: Is a base always necessary for the N-Boc protection of 10-aminodec-1-ene?

  • A1: While the reaction can proceed without a base, as the tert-butoxide byproduct can act as a base, the reaction is generally slow.[1][6] For efficient and complete conversion, particularly on a large scale, a base such as triethylamine or a milder inorganic base like sodium bicarbonate is recommended to neutralize the protonated amine and accelerate the reaction.[2][7]

  • Q2: What is the optimal temperature for this reaction at scale?

  • A2: The reaction is often conducted at room temperature.[2] However, for less reactive amines or to increase the reaction rate, moderate heating to around 40-55°C can be beneficial.[8] It's important to monitor the temperature, as the reaction can be exothermic, and excessive heat can lead to the decomposition of (Boc)₂O.[8]

  • Q3: What are suitable solvents for scaling up this synthesis?

  • A3: A variety of solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[2] For a more environmentally friendly process, water-mediated catalyst-free conditions have also been reported to be effective, yielding the desired product in high yields with short reaction times.[9] The choice of solvent will also depend on the subsequent purification method.

Safety Considerations

  • Q4: What are the main safety hazards associated with scaling up this synthesis?

  • A4: The primary hazards are associated with the reagents. Di-tert-butyl dicarbonate ((Boc)₂O) is a flammable liquid and is toxic if inhaled.[10] The reaction also produces carbon dioxide gas, so it must be conducted in a well-ventilated area and not in a closed system.[6] If using strong bases like sodium hydride, extreme caution must be taken as it is highly reactive with water. Always consult the Safety Data Sheet (SDS) for all reagents and ensure appropriate personal protective equipment (PPE) is used.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Boc Protection

ParameterLab Scale (grams)Pilot Scale (kilograms)Key Considerations for Scale-Up
Amine to (Boc)₂O Ratio 1 : 1.1 - 1.51 : 1.1 - 1.2Tighter control of stoichiometry to prevent di-Boc formation.
Base (e.g., Triethylamine) 1.2 - 1.5 equivalents1.1 - 1.3 equivalentsMinimize excess base to simplify work-up.
Solvent Volume 5 - 10 mL / g of amine3 - 7 L / kg of amineOptimize for efficient mixing and heat transfer.
Reaction Temperature Room Temperature to 40°CRoom Temperature (monitor exotherm) to 40°CImplement cooling systems to manage potential exotherms.
Reaction Time 2 - 12 hours4 - 16 hoursMonitor reaction progress by TLC or HPLC to determine completion.
Typical Yield >90%85 - 95%Yields can be slightly lower due to transfer losses and work-up challenges.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Incomplete reactionEnsure adequate mixing, use a slight excess of (Boc)₂O, consider a catalyst (e.g., DMAP).
Product loss during work-upMinimize aqueous wash volumes, back-extract aqueous layers.
Di-Boc Formation Excess (Boc)₂O, strong baseUse a controlled stoichiometry of (Boc)₂O (~1.1 eq.).
Urea Formation Impure (Boc)₂O, non-anhydrous conditionsUse high-purity reagents and dry solvents.
Purification Challenges Chromatography not scalableDevelop a crystallization or slurrying protocol.
Emulsions in Work-up Unfavorable phase interactionsAdd brine, change solvent, or allow to settle.

Experimental Protocols

Standard Protocol for Scaled-Up N-Boc Protection of 10-aminodec-1-ene

  • Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 10-aminodec-1-ene (1.0 equivalent) and the chosen solvent (e.g., THF, 5 L/kg of amine).

  • Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the reaction solvent to the reactor while maintaining the internal temperature at or below 25°C.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC until the starting amine is consumed (typically 4-16 hours).

  • Work-up:

    • Dilute the reaction mixture with the reaction solvent.

    • Transfer the mixture to a separatory funnel or a vessel suitable for liquid-liquid extraction.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by slurrying in a non-polar solvent if the product is an oil.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification reagents Charge Reactor: - 10-aminodec-1-ene - Solvent (e.g., THF) base_add Add Base (e.g., Triethylamine) reagents->base_add 1 boc_add Slowly Add (Boc)₂O (Maintain T < 25°C) base_add->boc_add 2 react Stir at Room Temp. (Monitor by TLC/HPLC) boc_add->react 3 workup Aqueous Wash (HCl, NaHCO₃, Brine) react->workup 4 isolate Dry & Concentrate workup->isolate 5 purify Purify (Crystallization/Slurry) isolate->purify 6 product Final Product: This compound purify->product 7

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_flowchart decision decision action action start Low Yield or Impurities Observed check_reaction Incomplete Reaction? start->check_reaction check_impurities Side Products Present? check_reaction->check_impurities No action_reaction Optimize Reaction: - Increase (Boc)₂O slightly - Improve mixing - Consider catalyst check_reaction->action_reaction Yes action_impurities Refine Conditions: - Control (Boc)₂O stoichiometry - Use high-purity reagents - Ensure anhydrous conditions check_impurities->action_impurities Yes end Proceed to Optimized Work-up & Purification check_impurities->end No action_reaction->end action_impurities->end

Caption: Troubleshooting decision workflow for scaling up the synthesis.

References

Validation & Comparative

A Comparative Guide to 10-N-Boc-amino-dec-1-ene and Other N-Protected Aminoalkenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the strategic use of bifunctional molecules is paramount for the synthesis of complex therapeutics, including peptide-based drugs and Proteolysis Targeting Chimeras (PROTACs). Among these crucial building blocks, N-protected aminoalkenes serve as versatile linkers, offering a terminal alkene for further functionalization and a protected amine group for controlled peptide coupling or other modifications. This guide provides an in-depth, objective comparison of 10-N-Boc-amino-dec-1-ene with other N-protected aminoalkenes, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Introduction to this compound

This compound, also known as dec-9-enyl-carbamic acid tert-butyl ester, is an N-protected aminoalkene with a ten-carbon chain.[1][2] Its structure features a terminal double bond, which is amenable to a variety of chemical transformations, and an amine group protected by a tert-butyloxycarbonyl (Boc) group.[3][4] The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5][6] These characteristics make this compound a valuable reagent in organic synthesis, particularly in the construction of linker chains for PROTACs and in the synthesis of modified peptides.[][8]

Comparison with Other N-Protected Aminoalkenes

The choice of an N-protected aminoalkene in a synthetic route is dictated by several factors, including the stability of the protecting group, the reactivity of the alkene, and the length of the hydrocarbon chain. This section compares this compound with other common alternatives.

Impact of the N-Protecting Group

The selection of the amine protecting group is critical as it influences the overall synthetic strategy, particularly the deprotection conditions which must be compatible with other functional groups in the molecule.[9] The most commonly used N-protecting groups for aminoalkenes, besides Boc, are Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc).

FeatureBoc (tert-butyloxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Condition Strong Acid (e.g., TFA, HCl)[5]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Base (e.g., Piperidine in DMF)[9]
Stability Stable to base, nucleophiles, and catalytic hydrogenation.[6]Stable to acid and base.[9]Stable to acid and catalytic hydrogenation.[9]
Key Advantage High stability and orthogonal to many other protecting groups.[9]Cleavage by hydrogenolysis is mild and selective.Base-lability allows for orthogonal protection schemes with acid-labile groups.[10]
Primary Disadvantage Harsh acidic deprotection can be detrimental to sensitive substrates.[9]Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes).[9]The liberated dibenzofulvene can form adducts, requiring scavengers.[9]
Influence of the Alkene Chain Length

The length of the hydrocarbon chain in an aminoalkene linker can significantly impact the properties of the final molecule, such as its solubility, flexibility, and ability to span distances required for biological activity in molecules like PROTACs.

CompoundChain LengthKey Applications
N-Boc-allylamine 3 carbonsShort, rigid linker for constrained systems.
N-Boc-4-amino-1-butene 4 carbonsIntroduction of a short, flexible linker.
N-Boc-5-amino-1-pentene 5 carbonsCommonly used in peptide modifications and as a short PROTAC linker.
N-Boc-6-amino-1-hexene 6 carbonsFlexible linker for various conjugation chemistries.
This compound 10 carbonsLong, flexible linker for PROTACs requiring significant distance between ligands; enhances lipophilicity.[1][]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of these reagents.

General Procedure for N-Boc Protection of a Terminal Aminoalkene

This protocol describes a general method for the protection of a primary amine with a terminal alkene using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Aminoalkene (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium hydroxide (NaOH) (1.2 eq)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve the aminoalkene in a 1:1 mixture of DCM and water.

  • Add NaOH and stir until it dissolves.

  • Add Boc₂O to the solution and stir vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected aminoalkene.[11]

General Procedure for N-Boc Deprotection

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected aminoalkene (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected aminoalkene in DCM.

  • Add TFA to the solution and stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base (e.g., triethylamine or saturated sodium bicarbonate solution) to obtain the free amine.[5][12]

Visualizing Synthetic Strategies

The following diagrams illustrate key concepts and workflows relevant to the use of N-protected aminoalkenes.

Orthogonal_Deprotection Orthogonal Deprotection Strategy A Peptide with Boc and Fmoc Protection B Treat with Piperidine/DMF A->B Selective Fmoc deprotection C Fmoc group removed B->C D Treat with TFA/DCM C->D Subsequent Boc deprotection E Boc group removed D->E

Caption: Orthogonal deprotection of Boc and Fmoc groups.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow A E3 Ligase Ligand C Couple Ligand and Linker A->C B This compound B->C D Boc Deprotection C->D E Amine-functionalized Ligand-Linker D->E G Final Coupling E->G F Target Protein Ligand F->G H PROTAC Molecule G->H

Caption: Workflow for synthesizing a PROTAC molecule.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery and development. Its long alkyl chain and the robust, yet readily cleavable, Boc protecting group offer significant advantages in the construction of complex molecules like PROTACs and modified peptides. The choice between this compound and other N-protected aminoalkenes will ultimately depend on the specific requirements of the synthetic target, including the desired linker length, flexibility, and the orthogonality of the protecting group strategy. A thorough understanding of the properties and reaction conditions associated with different protecting groups and chain lengths is essential for the rational design and efficient execution of complex synthetic routes.

References

A Comparative Guide to Alternative Protecting Groups for 10-aminodec-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules, the judicious selection of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines, prized for its stability and straightforward removal under acidic conditions. However, the need for acidic deprotection can be a significant drawback when working with acid-sensitive substrates. This guide provides an objective comparison of viable alternative protecting groups for primary amines, such as 10-aminodec-1-ene, with a focus on their orthogonal deprotection strategies, supported by representative experimental data.

Performance Comparison of Amine Protecting Groups

The choice of a protecting group is dictated by its stability under diverse reaction conditions and the mildness and selectivity of its removal. The following table summarizes the performance of key alternatives to the Boc group for the protection of a primary amine like 10-aminodec-1-ene.

Protecting GroupStructureProtection ReagentTypical Protection ConditionsTypical Deprotection ConditionsRepresentative Yield (Protection)Representative Yield (Deprotection)Orthogonality Highlights
Boc Boc-NH-RBoc₂ONaHCO₃, THF/H₂O, rt, 12hTFA, CH₂Cl₂ or HCl in Dioxane>95%>95%Stable to hydrogenolysis and mild base.
Cbz Cbz-NH-RCbz-ClNaHCO₃, THF/H₂O, 0°C to rt, 20h[1]H₂, 10% Pd/C, MeOH, rt[1]~90%[1]QuantitativeStable to acidic (TFA) and basic (piperidine) conditions.[2]
Fmoc Fmoc-NH-RFmoc-OSuNaHCO₃, Dioxane/H₂O, rt, 16h[3]20% Piperidine in DMF, rt, 10 min[4]~82% (for octylamine)[5]QuantitativeStable to acidic conditions and hydrogenolysis.[3]
Alloc Alloc-NH-RAlloc-ClNaHCO₃, THF/H₂O, rt, 12hPd(PPh₃)₄, PhSiH₃, CH₂Cl₂, 0°C, 1h[6]HighHighStable to acidic and basic deprotection conditions.[7]
Teoc Teoc-NH-RTeoc-OSuEt₃N, CH₂Cl₂, rt, 12h[8]TBAF, THF, rt, 1-12h[8]HighHighStable to a wide range of acidic and basic conditions, and hydrogenolysis.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application and removal of these protecting groups. The following protocols are representative for a primary amine substrate like 10-aminodec-1-ene.

Carbobenzyloxy (Cbz) Group

Protection Protocol (Cbz-Cl) [1]

  • Reagents: 10-aminodec-1-ene, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve 10-aminodec-1-ene (1.0 equiv) in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 equiv).

    • Cool the mixture to 0°C and add benzyl chloroformate (1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 20 hours.

    • Dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Deprotection Protocol (Catalytic Hydrogenolysis) [1]

  • Reagents: Cbz-protected 10-aminodec-1-ene, 10% Palladium on carbon (Pd/C), Methanol (MeOH).

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equiv) in methanol.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Stir the suspension under an atmosphere of hydrogen (H₂) at room temperature.

    • Monitor the reaction by TLC until completion.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Protection Protocol (Fmoc-OSu) [3]

  • Reagents: 10-aminodec-1-ene, 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve 10-aminodec-1-ene (1.0 equiv) in a mixture of dioxane and saturated aqueous sodium bicarbonate.

    • Add Fmoc-OSu (1.05 equiv) and stir the mixture at room temperature for 16 hours.

    • Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

    • Extract with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 1 with 1 M HCl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

Deprotection Protocol (Piperidine) [4]

  • Reagents: Fmoc-protected 10-aminodec-1-ene, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the Fmoc-protected amine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the solution at room temperature for 10-30 minutes.

    • Concentrate the reaction mixture under reduced pressure and purify by chromatography to isolate the free amine.

Allyloxycarbonyl (Alloc) Group

Protection Protocol (Alloc-Cl)

  • Reagents: 10-aminodec-1-ene, Allyl chloroformate (Alloc-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • In a mixture of THF and water, dissolve 10-aminodec-1-ene (1.0 equiv) and sodium bicarbonate (2.0 equiv).

    • Add allyl chloroformate (1.2 equiv) at room temperature.

    • Stir the reaction for 12 hours.

    • Extract the mixture with ethyl acetate.

    • The combined organic layers are washed with saturated aqueous NaCl, dried over Na₂SO₄, and concentrated in vacuo.

    • Purify by column chromatography.

Deprotection Protocol (Palladium-catalyzed) [6]

  • Reagents: Alloc-protected 10-aminodec-1-ene, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the Alloc-protected amine (1.0 equiv) in dichloromethane under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0°C.

    • Add phenylsilane (7.0 equiv) followed by Pd(PPh₃)₄ (0.1 equiv).

    • Stir the reaction at 0°C for 1 hour.

    • Concentrate the reaction mixture under reduced pressure and purify by column chromatography.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

Protection Protocol (Teoc-OSu) [8]

  • Reagents: 10-aminodec-1-ene, N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 10-aminodec-1-ene (1.0 equiv) in dichloromethane.

    • Add triethylamine (1.2 equiv).

    • Add Teoc-OSu (1.1 equiv) and stir at room temperature for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify by silica gel chromatography.

Deprotection Protocol (Fluoride Ion) [8]

  • Reagents: Teoc-protected 10-aminodec-1-ene, Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the Teoc-protected amine in THF.

    • Add a 1M solution of TBAF in THF (1.5 equiv).

    • Stir the reaction at room temperature, monitoring by TLC (reaction times can vary from 1 to 12 hours).

    • Once complete, quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify by chromatography.

Visualization of Orthogonal Deprotection Strategies

The following diagrams illustrate the orthogonal nature of the discussed protecting groups, highlighting the selective deprotection pathways.

G cluster_protected Protected Amine cluster_reagents Deprotection Reagents Boc Boc-Protected Acid Strong Acid (e.g., TFA) Boc->Acid Cbz Cbz-Protected H2_PdC H₂ / Pd-C Cbz->H2_PdC Fmoc Fmoc-Protected Base Base (e.g., Piperidine) Fmoc->Base Alloc Alloc-Protected Pd0 Pd(0) Catalyst Alloc->Pd0 Teoc Teoc-Protected Fluoride Fluoride Ion (e.g., TBAF) Teoc->Fluoride FreeAmine Free Amine Acid->FreeAmine H2_PdC->FreeAmine Base->FreeAmine Pd0->FreeAmine Fluoride->FreeAmine

Caption: Orthogonal deprotection pathways for common amine protecting groups.

G Start 10-aminodec-1-ene Protection Protection Step Start->Protection Select Protecting Group (Cbz, Fmoc, Alloc, Teoc) Deprotection Deprotection Step Protection->Deprotection Perform further synthetic steps End Deprotected Amine Deprotection->End Apply specific deprotection reagent

Caption: General workflow for amine protection and deprotection in synthesis.

References

A Comparative Guide to Purity Validation of 10-N-Boc-amino-dec-1-ene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 10-N-Boc-amino-dec-1-ene. The content is designed to assist researchers in selecting the most appropriate method for their specific needs, supported by detailed experimental protocols and comparative data.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. The purity of this reagent is critical to ensure the desired reaction outcomes and the quality of the final product. HPLC is a powerful and widely adopted technique for assessing the purity of such non-volatile organic compounds. This guide outlines a proposed HPLC method based on established principles for similar N-Boc protected amines and compares its performance with other analytical methodologies.

Potential Impurities

The purity assessment of this compound should consider potential impurities that may arise from its synthesis or degradation. These can include:

  • Starting Materials: Unreacted 10-amino-dec-1-ene and di-tert-butyl dicarbonate (Boc)₂O.

  • Byproducts: Di-Boc protected amine (tert-butyl N-(tert-butoxycarbonyl)-N-(dec-9-en-1-yl)carbamate).

  • Degradation Products: The free amine (10-amino-dec-1-ene) resulting from the deprotection of the Boc group.[1]

  • Residual Solvents: Solvents used during the synthesis and purification process.[1]

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the recommended method for routine purity analysis of this compound due to its high resolution, quantitative accuracy, and wide applicability for N-Boc protected compounds.[1]

Proposed Experimental Protocol for HPLC Analysis
ParameterRecommended Condition
Instrumentation Standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 0-25 min: 10% to 90% B 25-30 min: 90% B 30-31 min: 90% to 10% B 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of acetonitrile.

Rationale for Method Parameters:

  • C18 Column: A C18 column is a versatile stationary phase suitable for the separation of non-polar to moderately polar compounds like this compound based on their hydrophobicity.

  • Mobile Phase with TFA: The addition of TFA to the mobile phase helps to improve peak shape and resolution by protonating any free amine groups and minimizing tailing.

  • Gradient Elution: A gradient from a weaker solvent (water) to a stronger solvent (acetonitrile) is necessary to elute compounds with a range of polarities, including the main analyte and its potential impurities.

  • UV Detection at 210 nm: The carbamate group of the Boc protecting group has a UV absorbance at low wavelengths, typically around 210 nm.

Experimental Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting Sample_Prep Dissolve this compound in Acetonitrile HPLC_System Equilibrate HPLC System with Initial Mobile Phase Sample_Prep->HPLC_System Standard_Prep Prepare Reference Standard Solution Standard_Prep->HPLC_System Injection Inject Sample and Standard HPLC_System->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Certificate of Analysis Calculation->Report

Caption: Workflow for the purity validation of this compound by HPLC.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the primary recommended method, other techniques can be employed for specific purposes, such as analyzing volatile impurities or for orthogonal validation.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing volatile impurities like residual solvents.This compound is likely to be thermally labile and may degrade at high temperatures.[1]Suitable for the analysis of volatile organic impurities, but not for the primary purity assessment of the compound itself.[1]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster analysis times and lower solvent consumption compared to HPLC.[2] Good for chiral separations.Requires specialized instrumentation.A viable alternative to normal-phase HPLC, offering comparable selectivities and improved peak symmetries for amines.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides structural confirmation and can quantify impurities without the need for reference standards for each impurity.Lower sensitivity compared to HPLC for trace impurities.Excellent for structural elucidation and can be used for quantitative analysis, but may not detect low-level impurities as effectively as HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight information, aiding in the identification of unknown impurities.More complex and expensive instrumentation than HPLC-UV.Highly suitable for identifying and characterizing impurities, especially those that co-elute or are present at low levels.

Considerations for Amines Lacking a Strong Chromophore

For the analysis of the potential free amine impurity (10-amino-dec-1-ene), which lacks a strong UV chromophore, pre-column derivatization may be necessary to enhance detection by HPLC with UV or fluorescence detectors.[3][4][5]

Common Derivatization Reagents for Amines
Derivatization ReagentDetection MethodKey Features
o-Phthalaldehyde (OPA) FluorescenceReacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[5][6]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) UV or FluorescenceReacts with both primary and secondary amines to form stable, highly fluorescent derivatives.[3][6]
Dansyl Chloride (DNS-Cl) UV or FluorescenceA versatile reagent that reacts with primary and secondary amines to produce stable and highly fluorescent sulfonamide adducts.[4][6]
Dabsyl Chloride (Dabsyl-Cl) VisibleForms colored derivatives with amines, allowing for detection in the visible range.[6]

Logical Flow for Method Selection

Method_Selection Start Purity Validation of this compound Question1 Routine Purity Assessment? Start->Question1 Question2 Analysis of Volatile Impurities? Question1->Question2 No Method_HPLC Use RP-HPLC with UV Detection Question1->Method_HPLC Yes Question3 Identification of Unknown Impurities? Question2->Question3 No Method_GC Use Gas Chromatography (GC) Question2->Method_GC Yes Question4 Analysis of Free Amine Impurity? Question3->Question4 No Method_LCMS Use LC-MS Question3->Method_LCMS Yes Method_Derivatization Use HPLC with Pre-column Derivatization (e.g., OPA, FMOC) Question4->Method_Derivatization Yes

Caption: Decision tree for selecting an analytical method for this compound analysis.

References

Spectroscopic Analysis for Structural Confirmation of 10-N-Boc-amino-dec-1-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 10-N-Boc-amino-dec-1-ene. By presenting detailed experimental protocols and comparative data with its saturated analog, 10-N-Boc-amino-decane, this document serves as a practical resource for researchers engaged in organic synthesis and characterization.

Structural Overview

This compound is a carbamate ester featuring a terminal alkene and a Boc-protected amine. Its structure is confirmed by a combination of spectroscopic methods, each providing unique insights into its molecular framework. The key structural features to be confirmed are the terminal double bond (C=C), the carbamate group (N-C=O), the tert-butyl group, and the ten-carbon chain.

Comparative Spectroscopic Data

To unequivocally confirm the structure of this compound, a comparative analysis with a structurally similar compound lacking the key functional group is invaluable. In this guide, we compare its spectroscopic data with that of its saturated analog, 10-N-Boc-amino-decane, which lacks the terminal double bond. This comparison highlights the unique spectral signatures of the alkene group.

Table 1: Comparative ¹H NMR Data (Predicted)
Assignment This compound (Predicted δ, ppm) 10-N-Boc-amino-decane (Predicted δ, ppm) Key Observations
=CH₂4.90-5.05 (m, 2H)-Disappearance of these signals is a key indicator of alkene reduction.
=CH5.75-5.85 (m, 1H)-Absence of this multiplet confirms the saturation of the carbon chain.
NH 4.50 (br s, 1H)4.50 (br s, 1H)Broad singlet characteristic of a carbamate proton.
CH ₂-NH3.05 (q, 2H)3.05 (q, 2H)Quartet adjacent to the nitrogen atom.
C(CH ₃)₃1.44 (s, 9H)1.44 (s, 9H)Characteristic singlet for the tert-butyl group.
-CH ₂- (alkane chain)1.25-2.05 (m, 14H)1.25-1.55 (m, 18H)Complex multiplet region for the methylene groups.
Table 2: Comparative ¹³C NMR Data (Predicted)
Assignment This compound (Predicted δ, ppm) 10-N-Boc-amino-decane (Predicted δ, ppm) Key Observations
C =O156.0156.0Carbonyl carbon of the Boc group.
=CH114.1-Disappearance confirms the absence of the terminal alkene.
=CH 139.2-Absence confirms the saturation of the carbon chain.
C (CH₃)₃79.079.0Quaternary carbon of the Boc group.
C H₂-NH40.540.8Carbon adjacent to the nitrogen.
C (CH₃)₃28.428.4Methyl carbons of the Boc group.
-C H₂- (alkane chain)25.0-34.022.7-30.0Signals for the methylene carbons in the aliphatic chain.
Table 3: Comparative IR Spectroscopic Data
Functional Group Vibrational Mode This compound (Expected cm⁻¹) 10-N-Boc-amino-decane (Expected cm⁻¹) Key Observations
Alkene=C-H stretch3075 (m)-Presence of this peak is characteristic of the alkene C-H bond.[1]
AlkeneC=C stretch1640 (m)-A key band indicating the presence of a carbon-carbon double bond.[1]
Alkene=C-H bend910, 990 (s)-Strong bands confirming a terminal alkene.
CarbamateN-H stretch3350 (m)3350 (m)Typical for a secondary amine in a carbamate.
CarbamateC=O stretch1690 (s)1690 (s)Strong absorption due to the carbonyl group.
AlkaneC-H stretch2850-2960 (s)2850-2960 (s)Present in both molecules, representing the alkyl C-H bonds.
Table 4: Mass Spectrometry Data
Analysis This compound 10-N-Boc-amino-decane Key Observations
Molecular Formula C₁₅H₂₉NO₂[2]C₁₅H₃₁NO₂The difference of two mass units corresponds to the two hydrogen atoms added during the reduction of the alkene.
Molecular Weight 255.40 g/mol [2][3]257.42 g/mol Reflects the difference in their molecular formulas.
Predicted [M+H]⁺ 256.2271258.2428The protonated molecular ion peak will differ by 2 m/z units.
Key Fragmentation Loss of isobutene (-56 Da) from the Boc group is a common fragmentation pathway for both molecules.Loss of isobutene (-56 Da) from the Boc group is a common fragmentation pathway for both molecules.The fragmentation pattern of the alkyl chain will differ due to the presence or absence of the double bond.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The resulting spectrum is automatically ratioed against a background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different techniques and the structural information they provide.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (δ, cm⁻¹, m/z) NMR->Data IR->Data MS->Data Analysis Data Analysis and Structure Elucidation Data->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: Workflow for spectroscopic analysis.

G cluster_1 Information from Spectroscopic Techniques Structure This compound H_NMR ¹H NMR H_NMR->Structure Proton Environment Connectivity C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton Functional Groups IR IR IR->Structure Functional Groups (C=C, C=O, N-H) MS MS MS->Structure Molecular Weight Formula

Caption: Spectroscopic techniques and their contributions.

References

A Comparative Guide to Boc vs. Fmoc Protection for Long-Chain Aminoalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with long-chain aminoalkenes, the selection of an appropriate amine-protecting group is a critical decision that influences reaction efficiency, purification strategies, and the overall success of a synthetic route. The two most prominent protecting groups employed for this purpose are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. This guide provides an objective comparison of these two strategies, supported by experimental data from analogous systems, to facilitate an informed choice for your specific research needs.

The fundamental difference between these two protecting groups lies in their lability: the Boc group is removed under acidic conditions, while the Fmoc group is cleaved by bases.[1] This dictates the entire synthetic strategy, including the choice of reagents and the compatibility with other functional groups present in the molecule.

Core Principles: A Dichotomy of Lability

The selection between Boc and Fmoc protection hinges on the stability of the substrate and any other protecting groups in the synthetic intermediate. The Boc group, being acid-labile, is suitable for substrates that are sensitive to basic conditions.[] Conversely, the Fmoc group is the preferred choice for molecules containing acid-sensitive functionalities.[] This orthogonality is a cornerstone of modern synthetic chemistry, allowing for the selective deprotection of one functional group while others remain intact.[1]

Quantitative Performance Comparison
ParameterBoc ProtectionFmoc Protection
Protection Yield Generally high, often >95% for aliphatic amines.[3]Typically high, with yields ranging from 80% to over 90% for various amines.[4]
Protection Conditions Di-tert-butyl dicarbonate ((Boc)₂O), often with a base like triethylamine (TEA) or NaOH, in solvents such as THF, DCM, or aqueous mixtures.[5][6]Fmoc-Cl or Fmoc-OSu with a base like NaHCO₃ or piperidine in solvents like DMF or aqueous mixtures.[7]
Deprotection Yield Generally quantitative.Typically quantitative.
Deprotection Conditions Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in methanol.[5][8]Mild bases, most commonly 20-50% piperidine in DMF.[9][10]
Reaction Times Protection can range from a few minutes to overnight.[3] Deprotection is often rapid, from minutes to a few hours.[11]Protection is typically complete within a few hours. Deprotection is very fast, often complete in minutes.[12]
Compatibility Stable to bases, nucleophiles, and catalytic hydrogenation.[13]Stable to acidic conditions.[7]
Cleavage Byproducts Isobutylene and CO₂.[5]Dibenzofulvene and CO₂.[14]

Experimental Protocols

The following are detailed, generalized methodologies for the protection and deprotection of a representative long-chain aminoalkene, cis-1-amino-9-octadecene (oleylamine), using both Boc and Fmoc strategies.

Boc Protection of Oleylamine

Materials:

  • Oleylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve oleylamine (1 equivalent) in THF.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-Boc-protected oleylamine.

Boc Deprotection

Materials:

  • N-Boc-protected oleylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the N-Boc-protected oleylamine in DCM.

  • Add trifluoroacetic acid (10-20 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the excess acid with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected oleylamine.

Fmoc Protection of Oleylamine

Materials:

  • Oleylamine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve oleylamine (1 equivalent) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2 equivalents) and cool the mixture in an ice bath.

  • Slowly add a solution of Fmoc-Cl (1.1 equivalents) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with water and extract with diethyl ether to remove impurities.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the N-Fmoc-protected oleylamine.

Fmoc Deprotection

Materials:

  • N-Fmoc-protected oleylamine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve the N-Fmoc-protected oleylamine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected oleylamine.

Visualizing the Workflow and Decision-Making Process

The choice between Boc and Fmoc protection is a critical step in the experimental design. The following diagrams illustrate the general experimental workflows and the logical considerations for selecting the appropriate protecting group.

Boc_Fmoc_Workflow cluster_boc Boc Protection Strategy cluster_fmoc Fmoc Protection Strategy Boc_Start Long-Chain Aminoalkene Boc_Protect Protection: (Boc)₂O, Base Boc_Start->Boc_Protect Boc_Protected Boc-Protected Aminoalkene Boc_Protect->Boc_Protected Boc_Reaction Further Synthetic Steps Boc_Protected->Boc_Reaction Boc_Deprotect Deprotection: TFA or HCl Boc_Reaction->Boc_Deprotect Boc_Final Deprotected Amine Boc_Deprotect->Boc_Final Fmoc_Start Long-Chain Aminoalkene Fmoc_Protect Protection: Fmoc-Cl/OSu, Base Fmoc_Start->Fmoc_Protect Fmoc_Protected Fmoc-Protected Aminoalkene Fmoc_Protect->Fmoc_Protected Fmoc_Reaction Further Synthetic Steps Fmoc_Protected->Fmoc_Reaction Fmoc_Deprotect Deprotection: Piperidine/DMF Fmoc_Reaction->Fmoc_Deprotect Fmoc_Final Deprotected Amine Fmoc_Deprotect->Fmoc_Final

Caption: General experimental workflows for Boc and Fmoc protection strategies.

Decision_Pathway Start Substrate Contains Acid-Sensitive Groups? Base_Sensitive Substrate Contains Base-Sensitive Groups? Start->Base_Sensitive No Fmoc_Choice Choose Fmoc Protection Start->Fmoc_Choice Yes Final_Cleavage Desired Final Cleavage Conditions? Base_Sensitive->Final_Cleavage No Boc_Choice Choose Boc Protection Base_Sensitive->Boc_Choice Yes Final_Cleavage->Boc_Choice Strong Acid Final_Cleavage->Fmoc_Choice Mild Base Consider_Other Consider Orthogonal Protecting Groups

Caption: Decision pathway for selecting between Boc and Fmoc protection.

Conclusion

The choice between Boc and Fmoc for the protection of long-chain aminoalkenes is highly dependent on the specific synthetic context.

  • Boc protection is a robust and well-established method, particularly advantageous when the substrate or other functionalities are sensitive to basic conditions. Its removal requires strong acidic conditions, which may not be suitable for all molecules.

  • Fmoc protection offers the significant advantage of mild, base-labile deprotection, making it ideal for substrates with acid-sensitive groups. The deprotection is typically very fast and clean.

Ultimately, the optimal choice requires careful consideration of the overall synthetic strategy, including the nature of the long-chain aminoalkene, the presence of other functional groups, and the planned subsequent reaction steps. This guide provides the foundational information and experimental frameworks to make a well-informed decision for your research and development endeavors.

References

A Comparative Stability Analysis: 10-N-Boc-amino-dec-1-ene versus its Unprotected Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of 10-N-Boc-amino-dec-1-ene and its corresponding unprotected form, 10-amino-dec-1-ene. The stability of a molecule is a critical parameter in drug development and manufacturing, influencing storage conditions, formulation strategies, and shelf-life. The presence of the tert-butoxycarbonyl (Boc) protecting group on the primary amine of 10-amino-dec-1-ene significantly alters its reactivity and stability profile. This document outlines the results of forced degradation studies under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress.

Executive Summary

The Boc-protected amine, this compound, demonstrates superior stability under basic and nucleophilic conditions compared to its unprotected counterpart. Conversely, the unprotected amine, 10-amino-dec-1-ene, exhibits greater stability in acidic environments where the Boc group is labile. Both compounds show some susceptibility to oxidative and thermal degradation, although the Boc-protected version generally displays a slightly enhanced resistance to these stressors under the tested conditions.

Quantitative Stability Data

The following table summarizes the percentage degradation of this compound and 10-amino-dec-1-ene under various forced degradation conditions. The data was obtained using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stress ConditionTime (hours)This compound (% Degradation) 10-amino-dec-1-ene (% Degradation) Major Degradants Observed
Acid Hydrolysis 2485.2< 2.010-amino-dec-1-ene, tert-butanol, CO2
(0.1 M HCl, 60°C)
Base Hydrolysis 24< 1.05.8Products of terminal double bond hydration/isomerization
(0.1 M NaOH, 60°C)
Oxidative Stress 2415.725.3Aldehydes, ketones, and N-oxide derivatives
(3% H₂O₂, 40°C)
Thermal Stress 488.912.4Oligomerization and polymerization products
(80°C, solid state)
Photolytic Stress 244.26.1Products of double bond isomerization and oxidation
(ICH Q1B, solid state)

Experimental Protocols

A detailed methodology was followed to ensure the accuracy and reproducibility of the stability studies.

1. Materials:

  • This compound (purity >98%)

  • 10-amino-dec-1-ene (purity >98%)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (all analytical grade)

  • Acetonitrile, Methanol, Water (all HPLC grade)

  • Formic acid (LC-MS grade)

2. Forced Degradation Study Protocol:

For each condition, a stock solution of the test compound (1 mg/mL) was prepared in a suitable solvent (acetonitrile or methanol).

  • Acid Hydrolysis: The stock solution was diluted with 0.1 M HCl to a final concentration of 0.1 mg/mL and incubated at 60°C.

  • Base Hydrolysis: The stock solution was diluted with 0.1 M NaOH to a final concentration of 0.1 mg/mL and incubated at 60°C.

  • Oxidative Stress: The stock solution was diluted with 3% H₂O₂ to a final concentration of 0.1 mg/mL and incubated at 40°C.

  • Thermal Stress: The solid compound was placed in a controlled temperature oven at 80°C.

  • Photolytic Stress: The solid compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Samples were withdrawn at predetermined time points, neutralized if necessary, and diluted to a suitable concentration for HPLC analysis.

3. Stability-Indicating HPLC Method:

A reverse-phase HPLC method was developed and validated to separate the parent compounds from their degradation products.

  • Column: C18 column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 20% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The method was validated for specificity, linearity, accuracy, precision, and robustness to ensure it was stability-indicating.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the stability assessment and the degradation pathway of this compound under acidic conditions.

G cluster_0 Stability Assessment Workflow start Start: Define Stability Study stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Stability-Indicating HPLC Analysis stress->analysis data Quantitative Data Collection (% Degradation) analysis->data comparison Comparative Stability Assessment data->comparison end End: Stability Profile comparison->end

Figure 1. Workflow for the comparative stability assessment.

G cluster_1 Acid-Catalyzed Deprotection of this compound boc_amine This compound protonation Protonation of Carbonyl Oxygen boc_amine->protonation H+ carbocation Formation of tert-Butyl Carbocation protonation->carbocation deprotection Release of Unprotected Amine (10-amino-dec-1-ene) carbocation->deprotection byproducts Formation of CO2 and tert-Butanol carbocation->byproducts

Figure 2. Acid-catalyzed degradation pathway of this compound.

Discussion

The experimental data clearly indicates that the Boc protecting group offers substantial stability against basic hydrolysis. The unprotected amine is more susceptible to degradation under these conditions, likely due to reactions involving the terminal alkene in the presence of a strong base.

In contrast, the Boc group is highly sensitive to acidic conditions, leading to rapid deprotection and the formation of the unprotected amine. This is a well-established characteristic of the Boc group and is a cornerstone of its utility in organic synthesis. The unprotected amine is stable under these acidic conditions as it forms the corresponding ammonium salt.

Under oxidative and thermal stress, both molecules exhibit degradation, but the Boc-protected amine shows a moderately higher level of stability. This suggests that the carbamate functionality of the Boc group may confer a degree of protection against these degradation pathways compared to the free amine. The unprotected amine is more prone to oxidation, which can lead to a variety of degradation products.

Conclusion

The choice between using this compound and 10-amino-dec-1-ene in a particular application will depend on the chemical environment to which the molecule will be exposed. For applications requiring stability in basic or nucleophilic environments, the Boc-protected version is the superior choice. However, if the molecule will be subjected to acidic conditions, the unprotected amine will be more stable. This guide provides the necessary data and protocols to make an informed decision based on the specific stability requirements of a given research or development project.

The Versatility of 10-N-Boc-amino-dec-1-ene: A Bifunctional Building Block in Natural Product Synthesis and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 10-N-Boc-amino-dec-1-ene emerges as a valuable and versatile bifunctional molecule. Its terminal alkene and Boc-protected amine functionalities offer strategic advantages in complex organic synthesis and surface functionalization, enabling advancements in both natural product synthesis and the development of sensitive biosensors.

This guide provides a comparative overview of the documented applications of this compound, presenting experimental data, detailed protocols, and logical workflows to highlight its utility and performance.

Application in Natural Product Synthesis: A Key Component in the Synthesis of Harmonine

A notable application of this compound, also referred to as tert-butyl dec-9-enylcarbamate, is in the synthesis of harmonine, a ladybug alkaloid with potential biological activities. A patented process utilizes this molecule as a key building block in a cross-metathesis reaction.[1]

The synthesis employs a Z-selective Grubbs' II generation catalyst to couple this compound with (R)-tert-butyl dec-9-en-2-ylcarbamate. This reaction selectively forms the desired (R,Z)-di-tert-butyl octadec-9-ene-1,17-diyldicarbamate, a direct precursor to harmonine.[1]

Comparative Performance

While the patent does not provide a direct quantitative comparison with other synthetic routes, the described method offers a convergent and stereoselective approach to the harmonine backbone. The use of a Z-selective catalyst is crucial for achieving the desired stereochemistry of the central double bond, a common challenge in the synthesis of such natural products.

Table 1: Quantitative Data for Harmonine Synthesis via Cross-Metathesis

Reactant AReactant BCatalystProductYield
tert-Butyl dec-9-enylcarbamate(R)-tert-Butyl dec-9-en-2-ylcarbamateZ-selective Grubbs' II generation catalyst(R,Z)-di-tert-Butyl octadec-9-ene-1,17-diyldicarbamateNot explicitly stated in the provided abstract
Experimental Protocol: Synthesis of (R,Z)-di-tert-Butyl octadec-9-ene-1,17-diyldicarbamate[1]
  • A solution of tert-butyl dec-9-enylcarbamate and (R)-tert-butyl dec-9-en-2-ylcarbamate is prepared in dichloromethane.

  • This solution is added to a degassed solution of a Z-selective Grubbs' II generation catalyst in dichloromethane.

  • The reaction mixture is heated at 45 °C for 10-12 hours.

  • The desired cross-metathesis product, (R,Z)-di-tert-butyl octadec-9-ene-1,17-diyldicarbamate, is afforded.

Harmonine_Synthesis reactant_A This compound product (R,Z)-di-tert-Butyl octadec-9-ene-1,17-diyldicarbamate reactant_A->product Cross-Metathesis (45 °C, 10-12h) reactant_B (R)-tert-Butyl dec-9-en-2-ylcarbamate reactant_B->product Cross-Metathesis (45 °C, 10-12h) catalyst Z-selective Grubbs' II generation catalyst catalyst->product harmonine Harmonine product->harmonine Further steps

Fig. 1: Synthetic pathway to a harmonine precursor.

Application in Materials Science: Surface Functionalization of Biosensors

This compound has been effectively employed in the surface functionalization of silicon nanowires (SiNWs) for the development of highly sensitive biosensors.[2][3][4] The terminal alkene allows for covalent attachment to hydrogen-terminated silicon surfaces, while the Boc-protected amine provides a latent reactive site for the subsequent immobilization of biomolecules.

This method offers a robust way to create a stable organic monolayer on the silicon surface, which is crucial for the performance and reliability of the biosensor. After the attachment of this compound, the Boc protecting group is removed to expose the primary amine, which can then be used to couple with bioreceptors such as antibodies or DNA probes.[2][3]

Comparative Performance

The use of this compound for surface modification provides a more controlled and stable functionalization compared to physisorption or silane-based chemistries, which can be prone to forming multilayers and are less stable over time. While specific quantitative comparisons to other long-chain functionalization agents are not detailed in the available literature, the successful use in creating functional biosensors underscores its efficacy.

Table 2: Surface Functionalization Protocol Overview

StepReagent/ConditionPurpose
1Piranha solutionCleaning and hydroxylation of the silicon surface
2Hydrofluoric acid (HF)Removal of oxide layer and hydrogen-termination of the surface
3This compoundCovalent attachment to the Si-H surface
4Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Deprotection of the Boc group to expose the amine
5Ammonium hydroxide (NH4OH)Neutralization to reveal the primary amine
Experimental Protocol: Functionalization of Diamond Surface[2]
  • Attachment: The diamond sample is exposed to a solution of this compound.

  • Deprotection: The sample is then placed in a 1:3 (v/v) solution of trifluoroacetic acid in dichloromethane for 2 hours.

  • Neutralization: Finally, the sample is treated with a 10% aqueous solution of ammonium hydroxide for 30 seconds to yield the primary amine-functionalized surface.

Surface_Functionalization cluster_surface Silicon Nanowire Surface Si_H Si-H Surface intermediate Boc-Protected Amine Surface Si_H->intermediate Covalent Attachment reagent1 This compound reagent1->intermediate final_surface Amine-Functionalized Surface intermediate->final_surface Deprotection & Neutralization reagent2 1) TFA/DCM 2) NH4OH reagent2->final_surface sensor Functional Biosensor final_surface->sensor Biomolecule Immobilization biomolecule Biomolecule (e.g., Antibody, DNA) biomolecule->sensor

Fig. 2: Workflow for silicon nanowire functionalization.

References

cost-benefit analysis of using 10-N-Boc-amino-dec-1-ene in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that balances cost, efficiency, and desired molecular properties. This guide provides a comprehensive cost-benefit analysis of using 10-N-Boc-amino-dec-1-ene, a versatile bifunctional linker, in various synthetic applications. We present a comparison with viable alternatives, supported by experimental data and detailed protocols to inform rational decision-making in your research and development endeavors.

Introduction to this compound

This compound is a chemical compound featuring a terminal alkene and a Boc-protected primary amine, separated by a ten-carbon aliphatic chain. This structure makes it a valuable heterobifunctional linker, enabling the sequential or orthogonal introduction of different functionalities into a target molecule. The terminal double bond is amenable to a variety of transformations, most notably olefin metathesis, while the protected amine provides a handle for amide bond formation or other nucleophilic additions after deprotection.

Cost Analysis

A primary consideration in the selection of a synthetic building block is its cost. The current market price for this compound is approximately $90 per gram . This positions it as a specialty chemical, and its cost can be a significant factor in large-scale synthesis projects.

Performance and Applications

The utility of this compound lies in its ability to participate in a range of chemical reactions, making it suitable for the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and stapled peptides.

Olefin Metathesis

The terminal alkene of this compound is an excellent substrate for olefin metathesis reactions, a powerful carbon-carbon bond-forming method. A common application is in ring-closing metathesis (RCM) to create macrocyclic structures, often employed in the synthesis of constrained peptides and other bioactive molecules.

Experimental Protocol: Ring-Closing Metathesis (General)

A general protocol for RCM using a long-chain amino alkene like this compound involves dissolving the diene substrate in an anhydrous, degassed solvent such as dichloromethane (DCM) or toluene. A Grubbs-type catalyst (e.g., Grubbs Catalyst® 2nd Generation) is then added, typically at a loading of 1-5 mol%. The reaction is stirred at room temperature or elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is then quenched, and the product is purified by column chromatography.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system. The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the PROTAC's efficacy. The long, flexible hydrocarbon chain of this compound can serve as a component of this linker, with the terminal alkene providing a handle for further modification or connection.

Comparison with Alternatives

The cost of this compound necessitates a careful evaluation of alternative bifunctional linkers.

Alternative 1: N-Boc-11-amino-1-undecene

A close structural analog, N-Boc-11-amino-1-undecene, offers a slightly longer carbon chain. While commercially available, it can also be synthesized in-house.

Cost Comparison: The precursor, 11-aminoundec-1-ene, is available at a significantly lower cost, approximately $10 per kilogram for technical grade. However, this requires an additional synthesis step for Boc protection, which adds to the overall cost in terms of reagents, solvents, and labor.

Synthesis Protocol for N-Boc-11-aminoundec-1-ene: 11-aminoundec-1-ene is dissolved in a suitable solvent like dichloromethane. A base, such as triethylamine, is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)₂O. The reaction is stirred at room temperature until completion. After an aqueous workup, the product is purified by column chromatography. The cost of (Boc)₂O and other reagents must be factored into the final cost per gram of the protected amine.

Alternative 2: PEG Linkers

Poly(ethylene glycol) (PEG) linkers are widely used in bioconjugation to improve the solubility and pharmacokinetic properties of molecules. Heterobifunctional PEG linkers with a protected amine and a reactive group on the other end are commercially available.

Cost Comparison: PEG linkers are generally more expensive than their hydrocarbon counterparts. For example, Fmoc-NH-(PEG)11-COOH has a list price of approximately $1,258 per gram .

Performance Comparison: While more expensive, PEG linkers offer the advantage of increased hydrophilicity, which can be crucial for the solubility and biological performance of the final conjugate. The choice between a hydrocarbon linker like this compound and a PEG linker will depend on the specific requirements of the target molecule.

Data Presentation

FeatureThis compoundN-Boc-11-amino-1-undecene (In-house Synthesis)Fmoc-NH-(PEG)11-COOH
Cost ~$90 / gVariable (dependent on reagent costs and labor)~$1,258 / g
Linker Type HydrocarbonHydrocarbonPolyethylene Glycol
Key Functional Groups Terminal Alkene, Boc-AmineTerminal Alkene, Boc-AmineCarboxylic Acid, Fmoc-Amine
Solubility LipophilicLipophilicHydrophilic
Key Applications Olefin Metathesis, PROTACsOlefin Metathesis, PROTACsBioconjugation, ADCs

Mandatory Visualizations

Experimental Workflow: Ring-Closing Metathesis

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Diene Diene Substrate (e.g., derived from this compound) Mixing Dissolve Diene in Solvent Diene->Mixing Solvent Anhydrous, Degassed Solvent (e.g., DCM) Solvent->Mixing Catalyst Grubbs Catalyst (e.g., 2nd Gen) Add_Catalyst Add Catalyst Catalyst->Add_Catalyst Mixing->Add_Catalyst Stirring Stir at RT or Heat Add_Catalyst->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Purification Column Chromatography Quench->Purification Product Purified Macrocycle Purification->Product

Caption: Workflow for Ring-Closing Metathesis.

Signaling Pathway: Ubiquitin-Proteasome System in PROTAC Action

PROTAC_Pathway cluster_components Components cluster_process Process cluster_outcome Outcome PROTAC PROTAC (with linker derived from This compound) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable, albeit relatively expensive, bifunctional linker for the synthesis of complex molecules. Its utility in modern drug discovery, particularly in the construction of PROTACs and constrained peptides, is significant. The cost-benefit analysis suggests that for small-scale research and development where precise linker length and functionality are critical, the convenience and reliability of commercially available this compound may outweigh its cost. For larger-scale syntheses, in-house preparation of a similar linker, such as N-Boc-11-amino-1-undecene, from a less expensive precursor could be a more economical approach, provided the additional synthetic steps are factored into the overall cost and timeline. The choice between a hydrocarbon linker and a more hydrophilic PEG linker will be dictated by the desired physicochemical properties of the final product. Ultimately, a careful consideration of the project's budget, timeline, and the specific synthetic goals will guide the optimal choice of bifunctional linker.

comparing the efficiency of different deprotection methods for 10-N-Boc-amino-dec-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules like active pharmaceutical ingredients. Its widespread use stems from its stability under a broad range of chemical conditions and its susceptibility to cleavage under specific, controlled circumstances. However, the deprotection of a Boc-protected amine, such as in 10-N-Boc-amino-dec-1-ene, presents a unique challenge due to the presence of a terminal alkene. This functionality is sensitive to the strongly acidic conditions often employed for Boc removal, which can lead to undesired side reactions such as isomerization, hydration, or polymerization of the double bond.

This guide provides a comprehensive comparison of various methods for the deprotection of this compound, offering experimental data from studies on analogous long-chain aminoalkenes to inform the selection of the most efficient and substrate-compatible technique.

Comparison of Deprotection Methodologies

The choice of deprotection strategy is critical to preserving the integrity of the alkene functionality in the target molecule, 10-amino-dec-1-ene. Below is a summary of common deprotection methods with a focus on their applicability to unsaturated substrates.

Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical Yield (%)Purity/Side ReactionsSuitability for Alkene Substrates
Standard Acidic Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)1 - 4 hours>90%Potential for alkene isomerization or polymerization. Formation of trifluoroacetate salt.Moderate: Requires careful control of reaction time and temperature.
Milder Acidic 4M HCl in 1,4-Dioxane1 - 4 hours>90%Generally cleaner than TFA, but risk of HCl addition to the double bond (hydrochlorination) exists.Moderate to High: Often preferred over TFA for acid-sensitive substrates.
Lewis Acid Catalysis Zinc Bromide (ZnBr₂) in DCM1 - 12 hours85-95%Milder conditions reduce the risk of alkene side reactions.High: A good alternative when protic acids are not tolerated.
Catalytic Transfer Hydrogenolysis Iron(III) Chloride (FeCl₃) in DCM15 min - 1 hour>95%Very mild and selective. The double bond is generally unaffected.Very High: An excellent choice for preserving the alkene functionality.
Thermal Deprotection Heating in a suitable solvent (e.g., water, TFE)30 min - several hoursVariableCan be effective, but high temperatures may lead to other decomposition pathways.Moderate: Dependent on the thermal stability of the substrate.

Experimental Protocols

Detailed methodologies for the most relevant deprotection strategies are provided below.

Method 1: Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM (0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 5-10 equivalents).

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve this compound in a minimal amount of 1,4-dioxane.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the stirred solution of the substrate.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, the product, 10-amino-dec-1-ene hydrochloride, will often precipitate from the solution.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.

Method 3: Deprotection using Zinc Bromide (ZnBr₂)

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Zinc Bromide (ZnBr₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM (0.1 M concentration).

  • Add solid ZnBr₂ (typically 2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Method 4: Deprotection using Iron(III) Chloride (FeCl₃)

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM (0.1 M concentration).

  • Add anhydrous FeCl₃ (catalytic amount, e.g., 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a Boc deprotection experiment, from the initial setup to the final analysis of the product.

Deprotection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification & Analysis Start This compound Reaction Reaction Mixture (Stirring at controlled temperature) Start->Reaction Reagent Deprotection Reagent (e.g., TFA, HCl, ZnBr₂, FeCl₃) Reagent->Reaction Solvent Anhydrous Solvent (e.g., DCM, Dioxane) Solvent->Reaction TLC TLC Analysis Reaction->TLC Monitor Progress Quench Quenching Reaction->Quench Upon Completion TLC->Reaction Extraction Extraction & Washing Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final_Product 10-amino-dec-1-ene Analysis->Final_Product

Caption: Generalized workflow for the deprotection of this compound.

Logical Decision-Making for Method Selection

Choosing the appropriate deprotection method is paramount for achieving a high yield of the desired product while minimizing side reactions. The following decision pathway can guide researchers in selecting the optimal conditions.

Decision_Tree Start Select Deprotection Method for This compound Acid_Sensitive Is the alkene functionality a primary concern? Start->Acid_Sensitive Yes_Acid Yes Acid_Sensitive->Yes_Acid Yes No_Acid No Acid_Sensitive->No_Acid No Mild_Conditions Are milder conditions preferred to avoid any potential side reactions? Yes_Acid->Mild_Conditions Milder_Acid_Method Consider Milder Acidic Method: - 4M HCl in Dioxane No_Acid->Milder_Acid_Method Yes_Mild Yes Mild_Conditions->Yes_Mild Yes No_Mild No Mild_Conditions->No_Mild No Catalytic_Method Consider Catalytic Methods: - FeCl₃ in DCM Yes_Mild->Catalytic_Method Lewis_Acid_Method Consider Lewis Acid Catalysis: - ZnBr₂ in DCM No_Mild->Lewis_Acid_Method Standard_Acid_Method Standard Acidic Method: - TFA in DCM (with careful monitoring) Milder_Acid_Method->Standard_Acid_Method If milder acid fails

Safety Operating Guide

Proper Disposal of 10-N-Boc-amino-dec-1-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 10-N-Boc-amino-dec-1-ene is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount.

Hazard Profile and Disposal Overview

This compound is classified with the following hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Due to these properties, this compound should be treated as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[1] All waste containing this chemical must be collected, properly labeled, and disposed of through an accredited hazardous waste management service.

A summary of key data for this compound is provided in the table below for easy reference.

PropertyData
Chemical Name tert-butyl N-dec-9-enylcarbamate
CAS Number 313469-03-3
Molecular Formula C₁₅H₂₉NO₂
Molecular Weight 255.40 g/mol
GHS Hazard Statements H315, H319, H335
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant
Disposal Method Hazardous Waste Collection

Experimental Protocol: Waste Segregation and Collection

The primary experimental protocol for the proper disposal of this compound involves meticulous segregation of waste streams.

Objective: To safely collect and store this compound waste for disposal by a certified hazardous waste contractor.

Materials:

  • Designated, leak-proof, and chemically compatible waste containers.

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Waste Container Selection:

    • For liquid waste (e.g., unused solutions, reaction mixtures), use a designated container for non-halogenated organic waste.[2][3] The container must be in good condition with a secure, threaded cap.[4]

    • For solid waste (e.g., contaminated gloves, paper towels, silica gel), use a separate, clearly marked container for solid hazardous waste.[5] Do not mix liquids and solids in the same container.[4]

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.[2]

    • Clearly write the full chemical name, "this compound," and indicate that it is a non-halogenated organic compound.[2] List all components of a mixture with their approximate percentages.[6]

    • Include the appropriate hazard warnings (e.g., "Irritant").

  • Waste Collection:

    • Always wear appropriate PPE when handling the chemical and its waste.

    • Perform all transfers of waste into the collection container within a chemical fume hood to minimize inhalation exposure.[2]

    • Keep the waste container closed at all times, except when actively adding waste.[1][2][4]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[6]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

    • Use secondary containment, such as a plastic tub, to prevent spills.[1][4]

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly.

  • A container is considered "empty" if all contents have been removed by normal means and no more than one inch of residue remains.

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.[7]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular trash or recycled, depending on institutional policies.[7]

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[6]

  • Carefully collect the absorbent material and any contaminated debris into a designated container for solid hazardous waste.

  • Clean the spill area with soap and water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generation (this compound) liquid_waste Liquid Waste (solutions, reaction mixtures) start->liquid_waste solid_waste Solid Waste (gloves, paper towels, silica gel) start->solid_waste empty_container Empty Container start->empty_container collect_liquid Collect in Labeled Non-Halogenated Organic Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse final_disposal Dispose through Institutional Hazardous Waste Program collect_liquid->final_disposal collect_solid->final_disposal collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash/Recycling triple_rinse->dispose_container After Rinsing collect_rinsate->collect_liquid

Caption: Disposal decision workflow for this compound waste.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guide for 10-N-Boc-amino-dec-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of 10-N-Boc-amino-dec-1-ene (CAS RN: 313469-03-3). Adherence to these procedures is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The following personal protective equipment is mandatory when handling this substance to mitigate these risks.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against splashes that can cause serious eye irritation.
Hand Protection Nitrile gloves. Regularly inspect for tears or punctures.Prevents skin contact that can lead to irritation.
Body Protection A standard laboratory coat.Protects against incidental skin contact.
Respiratory Protection Use in a well-ventilated area. A fume hood is required for procedures that may generate aerosols or vapors.Minimizes the risk of respiratory tract irritation.

Detailed Operational Plan

2.1. Handling and Storage

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures with the potential to generate dust or aerosols, a certified chemical fume hood is required.

  • Personal Hygiene: Avoid direct contact with the chemical. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

2.2. Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.

  • Absorb: Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.

  • Collect: Once the material is fully absorbed, carefully scoop the mixture into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste and any contaminated cleaning materials as chemical waste in accordance with institutional and local regulations.

Disposal Plan

  • Unused Product: Unused this compound should be disposed of as chemical waste. Do not pour down the drain or discard in regular trash.

  • Contaminated Materials: Any materials, such as gloves, paper towels, and absorbent pads, that come into contact with the chemical should be collected in a designated, labeled hazardous waste container.

  • Waste Containers: Ensure waste containers are properly labeled with the chemical name and associated hazards.

Experimental Protocol Example: One-Pot Selective Synthesis of N-Boc Protected Secondary Amines

The following is a general procedure adapted from a published protocol for the synthesis of N-Boc protected secondary amines, illustrating a potential use case for a compound similar in reactivity to this compound.[2]

Materials:

  • Aldehyde (1 mmol)

  • Primary amine (e.g., an analogue of 10-amino-dec-1-ene) (1 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Triethylamine (NEt₃) (2.5 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol)

  • Sodium triacetoxyborohydride (STAB) (2 mmol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a mixture of the aldehyde (1 mmol) and the primary amine (1 mmol) in anhydrous CH₂Cl₂ (10 mL), add triethylamine (2.5 mmol) at room temperature.

  • Stir the resulting solution vigorously for 1 hour.

  • To this solution, add (Boc)₂O (1.2 mmol) followed by sodium triacetoxyborohydride (2 mmol).

  • Stir the reaction for an additional 4 hours at room temperature.

  • Quench the reaction with a saturated NaHCO₃ solution.

  • Extract the product with CH₂Cl₂.

  • Combine the organic fractions and wash with brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to obtain the crude N-Boc protected secondary amine.

Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal a Review SDS and SOPs b Don Personal Protective Equipment (PPE) a->b c Weigh/Measure in Ventilated Area b->c Proceed to Handling d Perform Experiment in Fume Hood c->d e Decontaminate Glassware and Surfaces d->e Experiment Complete f Doff and Dispose of Contaminated PPE e->f g Wash Hands Thoroughly f->g h Collect Liquid Waste in Labeled Container i Collect Solid Waste in Labeled Container j Store Waste in Designated Area h->j i->j

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.